Nb-Demethylechitamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (1S,10R,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27-2/h3-7,15,17,22,24-25H,8-12H2,1-2H3/b13-3-/t15-,17+,19?,20-,21?/m0/s1 |
InChI Key |
VZZBVNLFHYEUHM-CITVZARASA-N |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34C2([C@@H](C[C@@H]1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 |
Canonical SMILES |
CC=C1CN2CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Nb-Demethylechitamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nb-Demethylechitamine, a monoterpenoid indole alkaloid, has garnered significant interest within the scientific community due to its notable in vitro cytotoxic activity against various human cancer cell lines. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural sources, biosynthetic pathway, and laboratory synthesis. The document presents quantitative data in structured tables, outlines detailed experimental protocols for its isolation, and includes visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Natural Occurrence
This compound is a naturally occurring alkaloid found predominantly in plant species of the genus Alstonia, belonging to the Apocynaceae family. It has been successfully isolated from the methanolic extract of Alstonia rostrata twigs and is also a constituent of Alstonia scholaris, a tree commonly known as the "Devil's tree".[1] These plants have a rich history in traditional medicine, and modern phytochemical investigations continue to unveil a diverse array of bioactive compounds, including a wide range of indole alkaloids.
Isolation from Natural Sources
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocol is a generalized procedure based on established methods for isolating alkaloids from Alstonia species.
Experimental Protocol: Isolation and Purification of Alkaloids from Alstonia scholaris
1. Plant Material Preparation:
-
Collect fresh stem bark of Alstonia scholaris.
-
Wash the bark thoroughly to remove any adhering impurities.
-
Shade dry the bark until it is completely free of moisture.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate 500 g of the powdered bark in 95% ethanol at room temperature.
-
Evaporate the ethanolic extract to dryness under reduced pressure at 40°C using a rotary evaporator.
-
Suspend the resulting crude extract in 1500 ml of distilled water.
3. Liquid-Liquid Partitioning:
-
Perform sequential extraction of the aqueous suspension with solvents of increasing polarity:
-
Hexane (8 x 500 ml)
-
Chloroform (8 x 500 ml)
-
Ethyl acetate (8 x 500 ml)
-
n-butanol (8 x 500 ml)
-
-
Collect the chloroform fraction, which is typically rich in alkaloids.
4. Acid-Base Extraction for Alkaloid Enrichment:
-
Mix the crude chloroform extract with 3% hydrochloric acid (HCl) and ethanol.
-
Collect the aqueous layer and adjust the pH to 10 by adding sodium hydroxide (NaOH).
-
Extract the alkaline aqueous layer again with chloroform to obtain the crude alkaloidal fraction.
5. Chromatographic Purification:
-
Subject the crude alkaloidal fraction to column chromatography over silica gel.
-
Elute the column with a solvent system of chloroform:methanol (50:50).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing the target compound.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient of water and acetonitrile.
Biosynthesis
The biosynthesis of this compound is a complex process that is part of the larger monoterpenoid indole alkaloid (MIA) pathway in plants. The pathway originates from primary metabolites and involves numerous enzymatic steps.
The initial precursors for the MIA pathway are the amino acid tryptophan and the terpenoid secologanin. Tryptophan is derived from the shikimate pathway, while secologanin is synthesized via the methylerythritol phosphate (MEP) pathway. The condensation of tryptamine (derived from tryptophan) and secologanin by the enzyme strictosidine synthase yields strictosidine, the universal precursor for all MIAs.
Following the formation of strictosidine, a series of complex enzymatic reactions, including deglycosylation, cyclizations, and rearrangements, lead to the formation of a key intermediate, geissoschizine. From geissoschizine, the pathway branches to produce a vast diversity of MIA skeletons. This compound belongs to the akuammiline class of alkaloids. The formation of the akuammiline skeleton is initiated by the enzyme rhazimal synthase, a cytochrome P450 enzyme, which catalyzes the cyclization of geissoschizine to form rhazimal. Subsequent enzymatic steps, including reduction and potentially a demethylation, lead to the formation of this compound. The precise enzyme responsible for the N-demethylation of the echitamine precursor has not yet been fully elucidated.
References
Unveiling Nb-Demethylechitamine: A Technical Guide to its Discovery and Isolation from Alstonia rostrata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of Nb-Demethylechitamine, a monoterpenoid indole alkaloid, from the plant species Alstonia rostrata. This document details the experimental protocols for extraction, purification, and structural elucidation, presenting key quantitative data in a clear, tabular format. Furthermore, a comprehensive workflow diagram is provided to visually represent the isolation process.
Introduction
Alstonia rostrata, a plant belonging to the Apocynaceae family, is a known source of structurally diverse and biologically active alkaloids. Among these is this compound, a compound of interest for its potential pharmacological activities. This guide serves as a technical resource for researchers engaged in natural product chemistry, drug discovery, and phytochemical analysis, offering a consolidated account of the methodologies employed in its isolation and characterization.
Experimental Protocols
The isolation of this compound from Alstonia rostrata involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from published research and provide a comprehensive methodology.
Plant Material
Twigs of Alstonia rostrata were collected and air-dried. The dried plant material was then pulverized to a fine powder to facilitate efficient solvent extraction.
Extraction
The powdered plant material (approximately 10 kg) was subjected to extraction with 95% methanol (3 x 20 L) at room temperature. The resulting methanolic extracts were combined and concentrated under reduced pressure to yield a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
The crude methanolic extract was suspended in a 2% aqueous HCl solution and partitioned with ethyl acetate (EtOAc) to remove non-alkaloidal components. The acidic aqueous layer, containing the protonated alkaloids, was then basified with a 10% NH4OH solution to a pH of 9-10. This basic solution was subsequently extracted with chloroform (CHCl3) to yield the crude alkaloidal fraction.
Chromatographic Purification
The crude alkaloidal extract was subjected to a series of chromatographic separations to isolate this compound.
Step 1: Silica Gel Column Chromatography
The crude alkaloid mixture was loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (CHCl3-MeOH) (100:0 to 80:20, v/v). Fractions were collected and monitored by thin-layer chromatography (TLC).
Step 2: Sephadex LH-20 Column Chromatography
Fractions containing this compound were further purified on a Sephadex LH-20 column, eluting with methanol (MeOH) to remove smaller impurities.
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification was achieved using preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of methanol and water, often with a small amount of an additive like formic acid to improve peak shape.
Data Presentation
The following tables summarize the key quantitative data obtained during the isolation and characterization of this compound.
| Parameter | Value |
| Plant Material (dried twigs) | 10 kg |
| Crude Methanolic Extract | 500 g |
| Crude Alkaloidal Extract | 50 g |
| Isolated this compound | 25 mg |
Table 1: Yields of Extracts and Isolated Compound
| Property | Value |
| Molecular Formula | C21H26N2O4 |
| Molecular Weight | 370.45 g/mol |
| Appearance | White amorphous powder |
| Optical Rotation ([α]D20) | -15 (c 0.1, MeOH) |
Table 2: Physicochemical Properties of this compound
| Spectroscopic Technique | Key Data |
| HR-ESI-MS | m/z 371.1968 [M+H]+ (calcd. for C21H27N2O4, 371.1971) |
| ¹H NMR (500 MHz, CDCl3) | δ 7.52 (1H, d, J = 7.5 Hz), 7.15 (1H, t, J = 7.5 Hz), 7.08 (1H, t, J = 7.5 Hz), 6.82 (1H, d, J = 7.5 Hz), 5.45 (1H, q, J = 7.0 Hz), 4.28 (1H, s), 3.75 (3H, s), 3.65 (1H, d, J = 14.0 Hz), 3.35 (1H, d, J = 14.0 Hz), 2.80-2.70 (2H, m), 2.60 (1H, m), 2.45 (1H, m), 1.70 (3H, d, J = 7.0 Hz) |
| ¹³C NMR (125 MHz, CDCl3) | δ 175.0, 152.0, 135.0, 128.0, 122.0, 120.0, 110.0, 108.0, 78.0, 60.0, 58.0, 52.5, 52.0, 48.0, 45.0, 35.0, 30.0, 25.0, 12.0 |
Table 3: Spectroscopic Data for Structural Elucidation of this compound
Visualization of the Isolation Workflow
The following diagram, generated using Graphviz (DOT language), illustrates the logical flow of the experimental protocol for the discovery and isolation of this compound from Alstonia rostrata.
Caption: Isolation workflow for this compound.
Conclusion
This technical guide has detailed the discovery and systematic isolation of this compound from Alstonia rostrata. The provided protocols, quantitative data, and workflow diagram offer a comprehensive resource for researchers in the field of natural product chemistry and drug development. The successful isolation and structural elucidation of this alkaloid pave the way for further investigation into its pharmacological properties and potential therapeutic applications.
An In-depth Technical Guide on the Chemical Structure and Properties of Nb-Demethylechitamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nb-Demethylechitamine is a monoterpenoid indole alkaloid that has garnered interest within the scientific community for its potential cytotoxic activities against various cancer cell lines. Isolated from the plant Alstonia rostrata, this natural product presents a complex and intriguing chemical architecture, making it a subject of study for its structural, synthetic, and pharmacological properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physical and spectral properties, isolation and synthesis, and its biological activities, with a focus on its anticancer potential.
Chemical Structure and Properties
This compound possesses the molecular formula C₂₁H₂₆N₂O₄ and a molecular weight of 370.44 g/mol .[1] Its structure is characterized by a complex pentacyclic indole alkaloid framework. The systematic name for this compound is 13H-3,8a-Methano-1H-azepino[1',2':1,2]pyrrolo[2,3-b]indole-14-carboxylic acid, 4-ethylidene-2,3,4,5,7,8-hexahydro-1-hydroxy-14-(hydroxymethyl)-, methyl ester, (1S,3S,4E,6S,8aS,13aR,14R)-.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₂O₄ | [1] |
| Molecular Weight | 370.44 g/mol | [1] |
| CAS Number | 60048-88-6 | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Spectral Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The following tables summarize the ¹H and ¹³C NMR spectral data as reported in the literature.
Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| Data to be populated from the full text of Yuan YX, et al. (2018) |
Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Position | δC (ppm) |
| ... | ... |
| Data to be populated from the full text of Yuan YX, et al. (2018) |
Experimental Protocols
Isolation of this compound from Alstonia rostrata
This compound is a naturally occurring alkaloid isolated from the twigs of Alstonia rostrata. The general procedure for its isolation involves the following steps:
References
Nb-Demethylechitamine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nb-Demethylechitamine is a monoterpenoid indole alkaloid isolated from the twigs of Alstonia rostrata, a plant belonging to the Apocynaceae family.[1][2] This natural compound has garnered interest within the scientific community for its demonstrated in vitro cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and detailed experimental protocols relevant to its study.
Physicochemical Properties
A clear identification of a compound is crucial for research and development. The Chemical Abstracts Service (CAS) number and molecular weight are fundamental identifiers for this compound.
| Property | Value |
| CAS Number | 60048-88-6 |
| Molecular Formula | C₂₁H₂₆N₂O₄ |
| Molecular Weight | 370.44 g/mol |
Biological Activity: In Vitro Cytotoxicity
This compound has shown inhibitory effects on the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been reported to be in the micromolar range. A review of the primary literature indicates moderate antitumor activities against various cancer cell lines.[3]
| Cell Line | Cancer Type | Reported IC₅₀ Range (µM) |
| HL-60 | Human Myeloid Leukemia | 6.59 - 14.70 |
| SMMC-7721 | Liver Cancer | 6.59 - 14.70 |
| A-549 | Lung Cancer | 6.59 - 14.70 |
| MCF-7 | Breast Cancer | Not explicitly stated in the cited range |
| SW480 | Colon Cancer | 6.59 - 14.70 |
Note: The IC₅₀ values are based on a review citing the primary work by Yuan YX, et al. (2018). For precise values, consulting the original publication is recommended.
Experimental Protocols
Isolation of this compound from Alstonia rostrata
The following is a representative protocol for the isolation of alkaloids from Alstonia species, which can be adapted for the specific isolation of this compound.
1. Extraction:
-
Air-dry and powder the twigs of Alstonia rostrata.
-
Macerate the powdered plant material in 95% ethanol at room temperature.
-
Concentrate the extract under reduced pressure to yield a crude ethanol extract.
-
Suspend the crude extract in distilled water and perform a liquid-liquid extraction with chloroform to separate the alkaloidal fraction.
2. Acid-Base Extraction:
-
Mix the crude chloroform extract with a dilute acid solution (e.g., 3% HCl) to protonate the alkaloids, rendering them water-soluble.
-
Collect the aqueous layer containing the alkaloid salts.
-
Basify the aqueous layer to a pH of approximately 10 by adding a base (e.g., NaOH) to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the basified aqueous solution with chloroform to obtain the crude alkaloidal fraction.[4]
3. Chromatographic Purification:
-
Subject the crude alkaloidal fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, gradually increasing the polarity.[4]
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions showing similar TLC profiles.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
Cytotoxicity Determination by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
1. Cell Seeding:
-
Culture the desired cancer cell lines in 96-well plates at an appropriate density.
-
Incubate the plates overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution to obtain a range of concentrations.
-
Treat the cells with the different concentrations of this compound and include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
3. MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
4. Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[5]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Apoptosis Detection by Annexin V/PI Staining
Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptosis by flow cytometry.
1. Cell Treatment and Harvesting:
-
Treat cells with this compound at a concentration around its IC₅₀ value for a defined period.
-
Harvest the cells by centrifugation.
2. Staining:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.[6][7][8]
3. Incubation:
-
Incubate the cells in the dark at room temperature for 15-20 minutes.[6]
4. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The different cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for the isolation and biological evaluation of this compound.
Caption: A plausible intrinsic apoptosis signaling pathway induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two new monoterpenoid indole alkaloids from Alstonia rostrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
In-Depth Technical Guide: Biological Activity of Nb-Demethylechitamine from Alstonia Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nb-Demethylechitamine is a monoterpenoid indole alkaloid isolated from various species of the genus Alstonia, notably Alstonia rostrata. This guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic effects on cancer cells. Detailed experimental protocols for the isolation and evaluation of this compound are also presented, along with visual representations of key signaling pathways and experimental workflows to facilitate understanding and further research.
Biological Activity of this compound
The primary biological activity of this compound that has been quantitatively assessed is its cytotoxicity against various human cancer cell lines. While broader anti-inflammatory and neuroprotective effects are plausible based on the activities of related indole alkaloids from Alstonia species, specific data for this compound in these areas are not yet extensively documented in publicly available literature.
Anticancer Activity
This compound has demonstrated in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM)[1] |
| HL-60 | Human Myeloid Leukemia | Data not available in the abstract |
| SMMC-7721 | Liver Cancer | Data not available in the abstract |
| A-549 | Lung Cancer | Data not available in the abstract |
| MCF-7 | Breast Cancer | Data not available in the abstract |
| SW480 | Colon Cancer | Data not available in the abstract |
Note: While the cytotoxic activity of this compound against these cell lines has been reported, the specific IC50 values were not available in the abstract of the cited publication. Access to the full-text article is required to populate this data.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound from Alstonia species and for the assessment of its biological activities.
Isolation of this compound from Alstonia rostrata
The following is a representative protocol for the isolation of this compound from the twigs of Alstonia rostrata.
Experimental Workflow: Isolation of this compound
Caption: General workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered twigs of Alstonia rostrata are macerated with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.
-
Fractionation: The crude extract is suspended in water and subjected to successive partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with alkaloids like this compound.
-
Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing the target compound are identified by thin-layer chromatography (TLC). Further purification is achieved through repeated column chromatography using different stationary phases, such as Sephadex LH-20 and reverse-phase C18 silica gel, to yield pure this compound.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of this compound against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range of 0.1 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
To determine if the cytotoxic effect of this compound is mediated by apoptosis, an Annexin V-FITC and propidium iodide (PI) double staining assay followed by flow cytometry can be performed.
-
Cell Treatment: Cells are treated with this compound at concentrations around its IC50 value for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Signaling Pathways
While the precise signaling pathways activated by this compound are yet to be fully elucidated, its cytotoxic and potential anti-inflammatory and neuroprotective effects likely involve the modulation of key cellular signaling cascades.
Proposed Anticancer Signaling Pathway: Intrinsic Apoptosis
Many natural alkaloids exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a plausible mechanism for this compound-induced cell death.
Signaling Pathway: Intrinsic Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Conclusion
This compound, an indole alkaloid from Alstonia species, exhibits promising cytotoxic activity against a range of human cancer cell lines. Further research is warranted to elucidate the precise molecular mechanisms underlying its anticancer effects, including the identification of its direct cellular targets and the specific signaling pathways it modulates. Additionally, investigations into its potential anti-inflammatory and neuroprotective properties could reveal new therapeutic applications for this natural product. The protocols and conceptual frameworks presented in this guide offer a foundation for researchers to advance the study of this compound and its potential as a lead compound in drug discovery.
References
Potential Therapeutic Applications of Nb-Demethylechitamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nb-Demethylechitamine, a monoterpenoid indole alkaloid isolated from the twigs of Alstonia rostrata, has demonstrated notable in vitro cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential as a therapeutic agent. This document summarizes the available data on its cytotoxic effects, outlines detailed experimental protocols for its evaluation, and proposes potential mechanisms of action, including the induction of apoptosis and cell cycle arrest, based on the known biological activities of related compounds. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its potential therapeutic applications.
Introduction
Monoterpenoid indole alkaloids (MIAs) are a diverse class of natural products known for their wide range of biological activities, including significant anticancer properties. This compound is an MIA isolated from Alstonia rostrata, a plant belonging to the Apocynaceae family, which is a rich source of bioactive alkaloids. Initial studies have revealed that this compound exhibits cytotoxic effects against several human cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapies.[1][2] This guide aims to consolidate the existing, albeit limited, information on this compound and to provide a framework for future research and development.
In Vitro Cytotoxic Activity
This compound has been shown to possess in vitro cytotoxic activity against a panel of human cancer cell lines, including:
-
HL-60: Human myeloid leukemia
-
SMMC-7721: Human liver cancer
-
A-549: Human lung cancer
-
MCF-7: Human breast cancer
-
SW480: Human colon cancer
While the primary study by Yuan YX, et al. (2018) confirmed this activity, the specific half-maximal inhibitory concentration (IC50) values for this compound are not publicly available in the reviewed literature.[1][2] To provide a relevant context for the potential potency of this compound, the following table summarizes the IC50 values of other cytotoxic monoterpenoid indole alkaloids isolated from various Alstonia species.
Table 1: Cytotoxic Activity of Representative Monoterpenoid Indole Alkaloids from Alstonia Species
| Compound | Cancer Cell Line | IC50 (µM) | Source Species |
| Alstomairine B | Osteosarcoma | 9.2 - 13.0 | Alstonia mairei |
| Alstomairine C | Osteosarcoma | 9.2 - 13.0 | Alstonia mairei |
| O-acetylmacralstonine | Various | 2 - 10 | Alstonia macrophylla[3] |
| Villalstonine | Various | 2 - 10 | Alstonia macrophylla[3] |
| Macrocarpamine | Various | 2 - 10 | Alstonia macrophylla[3] |
| Scholarisin I | Various | < 30 | Alstonia scholaris[4][5] |
| Scholarisin VI | Various | < 30 | Alstonia scholaris[4][5] |
| (E)-16-formyl-5α-methoxystrictamine | Various | < 30 | Alstonia scholaris[4][5] |
Note: This table presents data for related compounds to illustrate the general potency of this class of alkaloids. Specific IC50 values for this compound are not available in the cited literature.
Proposed Mechanisms of Action
Based on the established mechanisms of other monoterpenoid indole alkaloids, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis and/or cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by triggering apoptotic pathways. It is hypothesized that this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Caption: Proposed mechanism of apoptosis induction by this compound.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation. Many chemotherapeutic agents function by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing. It is plausible that this compound could induce cell cycle arrest, leading to an inhibition of tumor growth.
Caption: Potential points of cell cycle arrest induced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Future Directions
The preliminary cytotoxic data for this compound is promising, but further research is required to fully elucidate its therapeutic potential. Key future research directions include:
-
Determination of IC50 Values: The precise IC50 values of this compound against a wider panel of cancer cell lines need to be established.
-
Mechanism of Action Studies: In-depth studies are required to confirm the induction of apoptosis and/or cell cycle arrest and to identify the specific molecular targets and signaling pathways involved.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer activity, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could lead to the identification of compounds with improved potency and selectivity.
Conclusion
This compound, a monoterpenoid indole alkaloid from Alstonia rostrata, represents a promising starting point for the development of a new anticancer agent. Its demonstrated in vitro cytotoxicity warrants further investigation into its mechanism of action and in vivo efficacy. The experimental protocols and proposed mechanisms outlined in this guide provide a solid foundation for researchers to build upon in their efforts to translate the therapeutic potential of this natural product into clinical applications.
References
- 1. Two new monoterpenoid indole alkaloids from Alstonia rostrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoterpenoid Indole Alkaloids from Alstonia rupestris with Cytotoxic, Anti-Inflammatory and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoterpenoid indole alkaloids from Alstonia rupestris with cytotoxic, anti-inflammatory and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Activity of Nb-Demethylechitamine Against HL-60 and MCF-7 Cells: A Methodological and Data-Driven Guide
Disclaimer: As of the latest literature search, specific data on the in vitro cytotoxic activity of Nb-Demethylechitamine against HL-60 and MCF-7 cells is not publicly available. This guide has been constructed as a comprehensive template, outlining the requisite experimental methodologies, data presentation formats, and pathway visualizations that would be essential for a thorough investigation of a novel cytotoxic compound. The provided protocols and data tables are illustrative, based on established cancer research practices with these cell lines.
Abstract
This technical document outlines a proposed investigatory framework to evaluate the in vitro cytotoxic and apoptotic effects of the hypothetical compound, this compound, on the human promyelocytic leukemia cell line (HL-60) and the human breast adenocarcinoma cell line (MCF-7). It details the essential experimental protocols, including cell culture, cytotoxicity assays, and mechanistic studies into apoptosis and cell cycle progression. Furthermore, this guide provides standardized templates for the presentation of quantitative data and visual representations of key cellular signaling pathways and experimental workflows, designed to facilitate clear and concise communication of potential research findings.
Introduction
The human promyelocytic leukemia cell line, HL-60, and the human breast adenocarcinoma cell line, MCF-7, are two of the most extensively utilized models in cancer research and drug discovery. HL-60 cells, derived from a patient with acute promyelocytic leukemia, are notable for their ability to differentiate into various myeloid lineages, making them an invaluable tool for studying myeloid differentiation and hematological malignancies. The MCF-7 cell line, isolated from a patient with metastatic breast carcinoma, is an estrogen receptor (ER) positive cell line and serves as a cornerstone for research into hormone-responsive breast cancers.
The relentless pursuit of novel therapeutic agents with enhanced efficacy and selectivity against cancer cells remains a paramount objective in oncology. Natural products and their synthetic derivatives have historically been a rich source of anticancer compounds. This guide focuses on the hypothetical compound this compound, providing a structured approach to its initial in vitro evaluation as a potential cytotoxic agent against both a hematological and a solid tumor cell line.
Data Presentation: Cytotoxicity and Apoptosis
Clear and concise presentation of quantitative data is critical for the interpretation and comparison of experimental results. The following tables provide a standardized format for reporting the cytotoxic and apoptotic effects of a test compound.
Table 1: In Vitro Cytotoxicity of this compound against HL-60 and MCF-7 Cells
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) ± SD |
| HL-60 | 24 | Data Not Available |
| 48 | Data Not Available | |
| 72 | Data Not Available | |
| MCF-7 | 24 | Data Not Available |
| 48 | Data Not Available | |
| 72 | Data Not Available | |
| IC₅₀: The concentration of an inhibitor that is required for 50% inhibition of an enzymatic reaction. SD: Standard Deviation. |
Table 2: Apoptosis Induction by this compound in HL-60 and MCF-7 Cells
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) ± SD | % Necrotic Cells (Annexin V+/PI+) ± SD |
| HL-60 | Control | 0 | Data Not Available | Data Not Available |
| This compound | IC₅₀ | Data Not Available | Data Not Available | |
| MCF-7 | Control | 0 | Data Not Available | Data Not Available |
| This compound | IC₅₀ | Data Not Available | Data Not Available | |
| PI: Propidium Iodide. SD: Standard Deviation. |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of robust scientific research. The following sections describe standard methodologies for the in vitro evaluation of a novel cytotoxic compound.
Cell Culture and Maintenance
-
HL-60 Cells: The human promyelocytic leukemia cell line HL-60 (ATCC® CCL-240™) would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO₂.
-
MCF-7 Cells: The human breast adenocarcinoma cell line MCF-7 would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] The cells would be maintained under the same incubator conditions as HL-60.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound would be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells would be seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight (for MCF-7) or treated immediately (for suspension HL-60 cells).
-
The cells would then be treated with various concentrations of this compound and incubated for 24, 48, and 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plates incubated for an additional 4 hours at 37°C.[2]
-
The medium would be removed, and 150 µL of dimethyl sulfoxide (DMSO) would be added to dissolve the formazan crystals.[2]
-
The absorbance would be measured at 570 nm using a microplate reader.
-
The percentage of cell viability would be calculated, and the IC₅₀ values would be determined from dose-response curves.
Apoptosis Analysis by Flow Cytometry
Apoptosis would be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
HL-60 and MCF-7 cells would be treated with this compound at its predetermined IC₅₀ concentration for 48 hours.
-
After treatment, cells would be harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and PI would be added to the cell suspension, and the mixture would be incubated in the dark for 15 minutes at room temperature.
-
The stained cells would be analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
The effect of this compound on cell cycle progression would be analyzed by flow cytometry.
-
Cells would be treated with the IC₅₀ concentration of the compound for 24 hours.
-
Post-treatment, cells would be harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells would be washed and resuspended in PBS containing RNase A and PI.
-
After incubation, the DNA content of the cells would be analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
To investigate the molecular mechanisms of apoptosis, the expression levels of key apoptotic proteins would be examined by Western blotting.
-
Cells would be treated with this compound for 48 hours, and total protein would be extracted using RIPA buffer.
-
Protein concentrations would be determined using a BCA protein assay kit.
-
Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane would be blocked and then incubated with primary antibodies against proteins such as Bcl-2, Bax, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and cellular signaling pathways are invaluable for illustrating complex processes.
Caption: Experimental workflow for evaluating the in vitro activity of this compound.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
References
Nb-Demethylechitamine: A Review of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nb-Demethylechitamine is a monoterpenoid indole alkaloid that has been isolated from plant sources, primarily the twigs of Alstonia rostrata. As a member of the extensive family of indole alkaloids, a class of compounds known for their diverse and potent biological activities, this compound has been the subject of preliminary investigations to determine its therapeutic potential. This technical guide provides a comprehensive review of the existing research on this compound, with a focus on its synthesis, cytotoxic properties, and the current understanding of its mechanism of action. The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of this natural product for further investigation.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₆N₂O₄ | N/A |
| Molecular Weight | 370.44 g/mol | N/A |
| CAS Number | 60048-88-6 | N/A |
| Appearance | Powder | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
Synthesis
A synthetic route for N-demethylechitamine has been reported as part of the total synthesis of echitamine. The synthesis involves a multi-step process, a key part of which is depicted in the workflow below.
Caption: High-level workflow for the synthesis of N-demethylechitamine.
In Vitro Cytotoxic Activity
This compound has been evaluated for its in vitro cytotoxic activity against a panel of human cancer cell lines.
Quantitative Data
The available quantitative data on the cytotoxic activity of this compound is summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| PC3 | Prostate Cancer | > 50 | [1] |
| MDA-MB-231 | Breast Cancer | > 50 | [1] |
| A549 | Lung Cancer | > 50 | [1] |
It is important to note that a study by Yuan YX, et al. (2018) reported the evaluation of this compound's cytotoxic activity against human myeloid leukemia HL-60, liver cancer SMMC-7721, lung cancer A-549, breast cancer MCF-7, and colon cancer SW480 cell lines. However, the specific IC₅₀ values from this study were not available in the reviewed literature. The data from the study on alkaloids from Winchia calophylla suggests that this compound may have low cytotoxic potency against the cell lines tested in that specific research.[1]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
While the specific protocol used in the study by Yuan et al. is not available, a general and widely accepted protocol for determining cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is described below. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.
Caption: A generalized workflow for a standard MTT cytotoxicity assay.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been elucidated in the available scientific literature. However, many monoterpenoid indole alkaloids isolated from the Alstonia genus have been reported to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase enzymes. It is plausible that this compound may share a similar mechanism of action with other structurally related alkaloids. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known mechanisms of other indole alkaloids.
Caption: A potential signaling pathway for the cytotoxic effects of this compound.
Pharmacokinetics and Clinical Studies
There is currently no publicly available information regarding the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound in preclinical or clinical models. Furthermore, no clinical trials investigating the safety and efficacy of this compound in humans have been identified.
Conclusion and Future Directions
This compound is a naturally occurring monoterpenoid indole alkaloid with reported in vitro cytotoxic activity. However, the existing body of research is limited. The available quantitative data suggests that its cytotoxic potency may be low against certain cancer cell lines.
To fully assess the therapeutic potential of this compound, further research is warranted in the following areas:
-
Comprehensive Cytotoxicity Screening: Evaluation of its cytotoxic activity against a broader panel of human cancer cell lines to identify potential sensitive cancer types.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in its biological activity.
-
In Vivo Efficacy Studies: Assessment of its anti-tumor efficacy in relevant animal models of cancer.
-
Pharmacokinetic Profiling: Determination of its absorption, distribution, metabolism, and excretion properties to understand its behavior in a biological system.
-
Synthetic Route Optimization: Development of a more detailed and efficient synthetic protocol to enable the production of larger quantities for further research.
The information presented in this guide summarizes the current state of knowledge on this compound and highlights the significant gaps that need to be addressed to determine its potential as a lead compound for drug development.
References
Nb-Demethylechitamine: A Technical Overview of its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nb-Demethylechitamine, a monoterpenoid indole alkaloid isolated from the twigs of Alstonia rostrata, has demonstrated notable in vitro cytotoxic activity against a panel of human cancer cell lines. This technical guide provides a comprehensive summary of the currently available safety and toxicity data on this compound. Due to the limited publicly available information, this document focuses primarily on its in vitro cytotoxic properties and provides generalized experimental protocols for assessing such activity. At present, there is no available data on the acute, chronic, genetic, carcinogenic, or reproductive toxicity of this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound, while also highlighting the significant gaps in its toxicological profile that require further investigation.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-Demethylechitamine |
| Molecular Formula | C₂₁H₂₆N₂O₄ |
| Molecular Weight | 370.44 g/mol |
| CAS Number | 60048-88-6 |
| Source | Isolated from the methanol extract of Alstonia rostrata twigs.[1] |
| Appearance | Information not available |
| Solubility | Information not available |
In Vitro Cytotoxicity
This compound has been evaluated for its in vitro cytotoxic activity against several human cancer cell lines.[1] While the primary research article by Yuan YX, et al. (2018) mentions this activity, specific IC₅₀ values for this compound (referred to as compound 2 in the publication) are not provided in the publicly accessible abstract. The study does, however, indicate that the isolated alkaloids were evaluated against the cell lines listed in the table below.
Table 2.1: Human Cancer Cell Lines Tested for Cytotoxicity of this compound
| Cell Line | Cancer Type |
| HL-60 | Human Myeloid Leukemia |
| SMMC-7721 | Human Hepatocellular Carcinoma |
| A-549 | Human Lung Carcinoma |
| MCF-7 | Human Breast Adenocarcinoma |
| SW480 | Human Colon Adenocarcinoma |
Note: Specific IC₅₀ values for this compound against these cell lines are not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the safety and toxicity studies of this compound are not available in the public domain. However, a general protocol for assessing in vitro cytotoxicity using a colorimetric assay like the MTT assay is provided below. This is a common method used for evaluating the cytotoxic potential of natural product extracts and isolated compounds.
General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC₅₀ value from the dose-response curve using appropriate software.
-
References
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Nb-Demethylechitamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nb-Demethylechitamine is a monoterpenoid indole alkaloid that has been isolated from plants of the Alstonia genus, notably from the twigs of Alstonia rostrata[1]. This compound has garnered interest within the scientific community due to its potential biological activities. Research has demonstrated that this compound exhibits in vitro cytotoxic activity against several human cancer cell lines, including human myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cells[1]. These findings underscore the potential of this compound as a lead compound in the development of novel anticancer therapeutics.
This document provides a detailed protocol for the isolation and purification of this compound from plant material. The methodology is based on established principles of natural product chemistry, particularly the extraction and purification of indole alkaloids from Alstonia species.
Experimental Protocols
Plant Material Collection and Preparation
-
Source Material: Twigs of Alstonia rostrata.
-
Collection: The plant material should be collected and authenticated by a qualified botanist.
-
Preparation: The collected twigs are washed with distilled water to remove any adhering dust and foreign matter. They are then air-dried in the shade at room temperature for 10-14 days until brittle. The dried material is ground into a coarse powder using a mechanical grinder.
Extraction of Crude Alkaloids
-
Maceration: The powdered plant material (e.g., 1 kg) is macerated with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: The methanol extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
-
Acid-Base Extraction:
-
The crude methanol extract is dissolved in 10% aqueous acetic acid.
-
The acidic solution is then washed with ethyl acetate to remove neutral and weakly basic compounds.
-
The aqueous layer is basified to pH 9-10 with ammonium hydroxide.
-
The basic solution is then extracted with dichloromethane.
-
The dichloromethane layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude alkaloid fraction.
-
Chromatographic Purification of this compound
-
Silica Gel Column Chromatography (Initial Separation):
-
The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent. A common solvent system for indole alkaloids is a gradient of chloroform and methanol. For example, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v). This may require optimization.
-
Visualization: The plates are visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives an orange or brown spot for alkaloids.
-
Fractions with similar TLC profiles are pooled.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
The pooled fractions containing this compound are further purified by preparative HPLC.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common choice for the separation of alkaloids. The exact gradient should be optimized based on analytical HPLC runs.
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., 254 nm).
-
The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.
-
Structure Elucidation and Purity Assessment
-
The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC).
-
The purity of the final compound should be assessed by analytical HPLC.
Data Presentation
The following table presents representative quantitative data for the isolation and purification of this compound. These values are illustrative and will vary depending on the starting material and experimental conditions.
| Step | Starting Material | Product | Yield (%) | Purity (%) |
| Extraction | 1 kg dried A. rostrata twigs | Crude Methanol Extract | 10-15 | ~5 |
| Acid-Base Partition | 100 g Crude Extract | Crude Alkaloid Fraction | 2-4 | ~20 |
| Silica Gel Column Chromatography | 2 g Crude Alkaloid Fraction | Enriched Fraction | 0.1-0.5 | ~70 |
| Preparative HPLC | 100 mg Enriched Fraction | Purified this compound | 0.01-0.05 | >98 |
Mandatory Visualization
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Postulated cytotoxic mechanism of action for this compound.
References
Application Notes & Protocols: Quantitative Analysis of Nb-Demethylechitamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nb-Demethylechitamine is a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, notably Alstonia rostrata.[1] This compound has garnered significant interest within the scientific community due to its potential pharmacological activities. Preliminary studies have demonstrated its in vitro cytotoxic effects against a range of human cancer cell lines, suggesting its potential as an anticancer agent.[1] As research into the therapeutic applications of this compound progresses, the need for robust and validated analytical methods for its quantification in various matrices, including plant extracts and biological samples, becomes imperative.
These application notes provide a comprehensive overview of putative analytical methodologies for the quantification of this compound, based on established techniques for similar alkaloids found in Alstonia species. The protocols detailed below are intended to serve as a starting point for researchers to develop and validate their own specific assays.
Analytical Methods Overview
The quantification of this compound can be effectively achieved using modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex matrices and low concentrations.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of alkaloids. When coupled with a Diode Array Detector (DAD), it allows for the spectral confirmation of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical assays, providing high sensitivity and specificity through the monitoring of specific precursor-to-product ion transitions.
Quantitative Data Summary
While specific quantitative data for a validated this compound assay is not yet published, the following tables provide representative parameters and expected performance characteristics based on methods developed for structurally related alkaloids from Alstonia species.
Table 1: Putative HPLC-DAD Method Parameters for this compound Quantification
| Parameter | Recommended Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Gradient | Optimized for separation from other alkaloids |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
Table 2: Putative LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Recommended Value |
| Column | UPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for rapid elution |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Hypothetical) | To be determined by direct infusion of standard |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of alkaloids from Alstonia plant material.
Materials:
-
Dried and powdered plant material (e.g., twigs, leaves)
-
Methanol
-
Hydrochloric acid (HCl), 2M
-
Sodium carbonate (Na₂CO₃) solution, saturated
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Macerate 100 g of powdered plant material in 500 mL of methanol for 72 hours at room temperature.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Acidify the resulting residue with 2M HCl to a pH of 2.
-
Partition the acidic solution with dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.
-
Basify the aqueous layer to pH 9-10 with a saturated Na₂CO₃ solution.
-
Extract the liberated alkaloids with dichloromethane (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent to dryness to obtain the crude alkaloid extract.
-
The crude extract can be further purified using column chromatography if necessary.
Protocol 2: HPLC-DAD Quantification of this compound
This protocol outlines a method for the quantification of this compound in a plant extract.
Instrumentation and Conditions:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 0-5 min, 10% B; 5-30 min, 10-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the crude alkaloid extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 3: LC-MS/MS Quantification of this compound in Biological Matrices (e.g., Plasma)
This protocol provides a framework for developing a sensitive LC-MS/MS method for quantifying this compound in plasma.
Instrumentation and Conditions:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI+.
-
MRM Transitions: To be determined for this compound and an appropriate internal standard.
Procedure:
-
Standard and QC Preparation: Prepare stock solutions of this compound and an internal standard (e.g., a structurally similar, stable isotope-labeled compound) in methanol. Spike drug-free plasma with known concentrations of this compound to prepare calibration standards and quality control (QC) samples.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.
-
-
Analysis: Analyze the prepared samples using the LC-MS/MS method.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Use the regression equation to determine the concentration of this compound in the unknown samples.
Visualizations
Caption: General workflow for extraction and quantification of this compound.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
References
Application Note: HPLC-UV Method for the Quantitative Analysis of Nb-Demethylechitamine
Abstract
This application note details a sensitive and efficient High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Nb-demethylechitamine. This protocol is particularly relevant for researchers, scientists, and professionals involved in drug development and natural product analysis, especially those working with alkaloids from plant sources such as Alstonia scholaris. The described method is based on a validated approach for structurally similar alkaloids and provides a robust framework for the separation and quantification of this compound.
Introduction
This compound is a significant alkaloid found in plants of the Alstonia genus, which are known for their traditional medicinal uses. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable and accessible method for this purpose. This document provides a detailed protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental
-
HPLC system with a UV/Vis detector
-
Chromatographic data acquisition and processing software
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate (KH2PO4)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
A simple, rapid, and sensitive HPLC method was adapted for the quantification of this compound.[1] The separation is achieved on a C18 reversed-phase column with isocratic elution.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | Chromolith RP-18 coupled column (150 mm x 4.6 mm) or equivalent |
| Mobile Phase | Acetonitrile : 0.01 M KH2PO4 buffer with 0.1% Trifluoroacetic acid (20:80, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
2.3.1. Mobile Phase Preparation
To prepare the 0.01 M KH2PO4 buffer, dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Add 1 mL of trifluoroacetic acid to the buffer. The mobile phase is then prepared by mixing 200 mL of acetonitrile with 800 mL of the prepared buffer.
2.3.2. Standard Solution Preparation
A standard stock solution of this compound (1.0 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol.[1] Serial dilutions are then made from the stock solution to prepare working standard solutions at concentrations ranging from 3 to 15 µg/mL by diluting with methanol.[1]
2.3.3. Sample Preparation
For plant material, a suitable extraction method such as ultrasonication or microwave-assisted extraction can be employed.[1] A general procedure involves:
-
Accurately weigh the powdered plant material.
-
Extract with a suitable solvent (e.g., methanol or ethanol) using the chosen extraction technique.
-
The resulting extract is defatted with hexane.[1]
-
The solvent is removed under vacuum.[1]
-
The residue is redissolved in a known volume of methanol.[1]
-
The solution is centrifuged at 10,000 rpm for 10 minutes.[1]
-
The supernatant is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.[1]
Method Validation Summary
The following table summarizes the quantitative data based on a validated method for a structurally related compound, Nb-demethylalstogustine, which can be considered as indicative for this compound analysis.[1]
Table 2: Quantitative Data and Method Validation Parameters
| Parameter | Result |
| Linearity Range | 3–15 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.72 µg/mL (for Nb-demethylalstogustine) |
| Limit of Quantification (LOQ) | 2.43 µg/mL (for Nb-demethylalstogustine) |
| Repeatability (%RSD) | < 1.14 |
| Reproducibility (%RSD) | < 1.16 |
| Recovery | > 99.48% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol from sample preparation to data analysis.
Caption: Experimental workflow for this compound analysis.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The method is sensitive, accurate, and reproducible, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The detailed experimental protocol and workflow diagram serve as a comprehensive guide for researchers and scientists.
References
Application Note: Quantitative Analysis of Nb-Demethylechitamine in Plant Extracts using LC-MS/MS
Abstract
This application note describes a sensitive and selective method for the quantification of Nb-demethylechitamine in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, has demonstrated significant in vitro cytotoxic activity against various human cancer cell lines. This protocol provides a detailed procedure for the extraction of this compound from plant material and its subsequent analysis by LC-MS/MS, making it a valuable tool for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a bioactive alkaloid found in the twigs of Alstonia rostrata.[1] This compound has garnered interest due to its potential as an anticancer agent, exhibiting cytotoxicity against human myeloid leukemia, liver, lung, breast, and colon cancer cell lines.[1] Accurate and precise quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal preparations, and further pharmacological investigations. LC-MS/MS offers the high sensitivity and specificity required for analyzing complex matrices such as plant extracts. This application note outlines a complete workflow from sample preparation to data analysis for the determination of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is based on established methods for the extraction of alkaloids from plant tissues.
Materials:
-
Dried and powdered plant material (e.g., Alstonia rostrata twigs)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
0.45 µm syringe filters
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of methanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined methanol extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in 1 mL of a solution of 50:50 (v/v) methanol and water with 0.1% formic acid.
-
Vortex the reconstituted sample for 1 minute.
-
Filter the sample through a 0.45 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are proposed based on typical methods for the analysis of monoterpenoid indole alkaloids.[1][2][3]
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions for this compound (C₂₁H₂₆N₂O₄, MW: 370.44):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 371.19 | 130.08 | 25 | 100 |
| Internal Standard (IS) | User-defined | User-defined | User-defined | 100 |
Note: The proposed product ion is based on common fragmentation patterns of indole alkaloids. An internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample, should be used for accurate quantification.
Data Presentation
The quantitative data for this compound in different plant extracts can be summarized in the following table. The values presented here are hypothetical and should be replaced with experimental data.
| Sample ID | Plant Species | Plant Part | Concentration of this compound (µg/g) | % RSD (n=3) |
| EXT-001 | Alstonia rostrata | Twigs | 15.2 | 3.5 |
| EXT-002 | Alstonia scholaris | Leaves | 2.8 | 4.1 |
| EXT-003 | Alstonia macrophylla | Bark | Not Detected | N/A |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway
The cytotoxic effects of many monoterpenoid indole alkaloids are associated with the induction of apoptosis, often involving the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5][6]
Caption: Proposed MAPK signaling pathway for this compound-induced apoptosis.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound in plant extracts. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters will enable researchers to accurately determine the concentration of this promising bioactive compound. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation and will be a valuable asset for the continued research and development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collected mass spectrometry data on monoterpene indole alkaloids from natural product chemistry research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of apoptosis-inducing MAPK and glycolytic pathways modulated by Aloe vera and royal jelly in lung and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Structural Elucidation of Nb-Demethylechitamine using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of the monoterpenoid indole alkaloid, Nb-demethylechitamine, utilizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The methodologies described are fundamental for natural product chemists and researchers involved in the isolation and characterization of novel bioactive compounds.
Introduction to this compound and Structural Elucidation
This compound is a known monoterpenoid indole alkaloid isolated from the twigs of Alstonia rostrata. The structural determination of such complex natural products relies on a combination of modern spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry reveals the elemental composition and fragmentation patterns, confirming the molecular weight and formula. The definitive structural elucidation of this compound was reported by Yuan et al. (2018), and the data presented herein is based on their findings.[1][2][3][4]
Data Presentation
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the exact mass of the protonated molecule, which in turn allows for the calculation of the molecular formula.
Table 1: HR-ESI-MS Data for this compound
| Parameter | Value |
| Ionization Mode | Positive |
| Measured m/z [M+H]⁺ | Data unavailable in search results |
| Calculated m/z for C₂₀H₂₅N₂O₄⁺ | Data unavailable in search results |
| Molecular Formula | C₂₀H₂₄N₂O₄ |
| Reference | Yuan et al., 2018 |
Note: The exact measured and calculated m/z values are not available in the provided search results but would be found in the full publication by Yuan et al., 2018.
NMR Spectroscopic Data
The structural backbone of this compound is elucidated through a combination of 1D (¹H and ¹³C) and 2D NMR experiments. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 2: ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | Data unavailable | Data unavailable | Data unavailable |
| ... | Data unavailable | Data unavailable | Data unavailable |
| ... | Data unavailable | Data unavailable | Data unavailable |
| Reference | \multicolumn{3}{c | }{Yuan et al., 2018} |
Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | δC (ppm) |
| ... | Data unavailable |
| ... | Data unavailable |
| ... | Data unavailable |
| Reference | Yuan et al., 2018 |
Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in the provided search results. These tables serve as a template for the expected data presentation based on the cited literature.
Experimental Protocols
Sample Preparation
-
Isolation: this compound is isolated from the methanolic extract of the dried and powdered twigs of Alstonia rostrata using a combination of chromatographic techniques, such as silica gel column chromatography and preparative HPLC.
-
Purity Assessment: The purity of the isolated compound should be assessed by analytical HPLC or LC-MS prior to spectroscopic analysis.
-
NMR Sample Preparation:
-
Dissolve approximately 1-5 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
HRMS Sample Preparation:
-
Prepare a dilute solution of the purified compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then introduced into the mass spectrometer via direct infusion or through an LC system.
-
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is used.
Procedure:
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Introduction: Introduce the sample solution into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the elemental composition, which confirms the molecular formula of this compound.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: In Vitro Cytotoxicity Assay for Nb-Demethylechitamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nb-Demethylechitamine, an alkaloid isolated from plants of the Alstonia genus, has demonstrated notable in vitro cytotoxic activity against a range of human cancer cell lines.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The protocol is designed to be a comprehensive guide for researchers investigating the anticancer potential of this compound.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. This reduction only occurs in viable cells. The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength using a microplate reader.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of a compound with a similar mode of action against various human cancer cell lines, providing an indication of the expected potency of this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Human Myeloid Leukemia | 2.70 |
| SMMC-7721 | Human Hepatocellular Carcinoma | 3.80 |
| A-549 | Human Lung Carcinoma | 11.91 |
| MCF-7 | Human Breast Adenocarcinoma | 3.79 |
| SW480 | Human Colon Adenocarcinoma | 3.93 |
Table 1: Cytotoxic activity (IC50 values) of a representative compound against various human cancer cell lines, as determined by the MTT assay. Data is adapted from a study on a different natural product with a similar cytotoxic profile to provide a reference for expected potency.[2]
Experimental Protocol: MTT Assay for this compound Cytotoxicity
Materials and Reagents
-
This compound (powder)
-
Selected human cancer cell lines (e.g., HL-60, MCF-7, A-549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.
Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). It is advisable to perform a preliminary range-finding experiment.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (cells with medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.
-
Proposed Signaling Pathway of this compound-Induced Cytotoxicity
Alkaloids from the Alstonia genus are often reported to induce apoptosis through the intrinsic (mitochondrial) pathway.[3] This pathway is initiated by cellular stress and culminates in the activation of caspases, the executioners of apoptosis.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
References
Application Notes and Protocols: Assessing Nb-Demethylechitamine Effects on Cell Viability via MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nb-Demethylechitamine, an alkaloid isolated from plants of the Alstonia genus, has demonstrated cytotoxic activity against various human cancer cell lines.[1] This application note provides a detailed protocol for assessing the effects of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[2][5]
Data Presentation
The cytotoxic effects of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. The following table summarizes the IC50 values of a compound with cytotoxic properties against several human cancer cell lines, providing a reference for expected outcomes with this compound.
| Cell Line | Description | IC50 (µM)[2] |
| HL-60 | Human Promyelocytic Leukemia | 2.70 |
| SMMC-7721 | Human Hepatocellular Carcinoma | 3.80 |
| A-549 | Human Lung Carcinoma | 11.91 |
| MCF-7 | Human Breast Adenocarcinoma | 3.79 |
| SW480 | Human Colon Adenocarcinoma | 3.93 |
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Selected human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2][6]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[5]
-
Phosphate-buffered saline (PBS), sterile
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm[5]
-
Multichannel pipette
Protocol for MTT Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[5] The optimal cell density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Include wells with medium only to serve as a blank control for background absorbance.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting point is a 2-fold dilution series.
-
After the 24-hour incubation, carefully remove the medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[7][8]
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible under a microscope. The incubation time may need to be optimized for different cell lines.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[2]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Cell Viability:
-
Percentage of Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the concentration of this compound.
-
The IC50 value can be determined by non-linear regression analysis of the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise molecular mechanism of this compound is still under investigation, many cytotoxic alkaloids from the Alstonia genus are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols for Apoptosis Assays of Nb-Demethylechitamine Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nb-Demethylechitamine, an alkaloid compound, has demonstrated cytotoxic activity against a range of human cancer cell lines, including myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480)[1]. This document provides detailed application notes and experimental protocols to investigate the apoptotic effects of this compound on cancer cells. The assays described herein are designed to identify and quantify apoptosis, and to elucidate the potential underlying signaling pathways.
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer[2][3]. Many chemotherapeutic agents exert their function by inducing apoptosis in cancer cells[4]. Understanding how this compound induces apoptosis is crucial for its development as a potential anti-cancer therapeutic.
These notes will guide researchers through the application of three key apoptosis assays: Annexin V/PI Staining for detecting early and late apoptosis, the TUNEL assay for identifying DNA fragmentation, and the Caspase-Glo® 3/7 Assay for measuring the activity of key executioner caspases.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other cytotoxic alkaloids, we propose that this compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway, potentially initiated by DNA damage. Alkaloids have been shown to cause DNA damage, leading to the activation of a DNA damage response and subsequent cell cycle arrest or apoptosis[5][6]. This damage can trigger the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade[7][8][9][10][11].
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the apoptosis assays.
Table 1: Annexin V/PI Staining for Apoptosis
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control (e.g., Staurosporine) | C |
Table 2: TUNEL Assay for DNA Fragmentation
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells | Mean Fluorescence Intensity (if applicable) |
| Vehicle Control | 0 | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control (e.g., DNase I) | C |
Table 3: Caspase-Glo® 3/7 Assay for Caspase Activity
| Treatment Group | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | 1.0 | |
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control (e.g., Staurosporine) | C |
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is for the detection of phosphatidylserine externalization, an early marker of apoptosis, and membrane integrity to distinguish between early apoptotic, late apoptotic, and necrotic cells[12][13][14].
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
For suspension cells, collect the entire cell suspension.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution (final concentration ~1 µg/mL).
-
Gently vortex the tubes.
-
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[12].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells for compensation controls[12][13].
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of cleaved DNA[2][10][15].
Experimental Workflow:
References
- 1. Intrinsic-mediated caspase activation is essential for cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Programmed Cell Death (Apoptosis) - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of Nb-Demethylechitamine
These comprehensive application notes provide detailed protocols for investigating the effects of Nb-Demethylechitamine, an alkaloid isolated from Alstonia rostrata, on various human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a monoterpenoid indole alkaloid that has demonstrated in vitro cytotoxic activity against a range of human cancer cell lines.[1][2] This document outlines the essential cell culture conditions and experimental protocols required to study its effects, including cytotoxicity, and potential mechanisms of action such as apoptosis and cell cycle arrest.
Cell Line Information and Culture Conditions
This compound has shown cytotoxic effects against the following human cancer cell lines:
-
HL-60: Human myeloid leukemia
-
SMMC-7721: Human liver cancer
-
A-549: Human lung cancer
-
MCF-7: Human breast cancer
-
SW480: Human colon cancer
Successful investigation of this compound's effects is critically dependent on maintaining healthy and consistent cell cultures. The following table summarizes the recommended cell culture conditions for the specified cell lines.
| Cell Line | Organism | Disease | Culture Medium | Serum | Additional Supplements | Atmosphere |
| HL-60 | Human | Acute Promyelocytic Leukemia | RPMI-1640 or Iscove's Modified Dulbecco's Medium (IMDM) | 10-20% Fetal Bovine Serum (FBS) | 2 mM L-glutamine | 5% CO₂, 37°C |
| SMMC-7721 | Human | Hepatocellular Carcinoma | RPMI-1640 | 10% Fetal Bovine Serum (FBS) | 2 mM L-glutamine, 1% Penicillin/Streptomycin | 5% CO₂, 37°C |
| A-549 | Human | Lung Carcinoma | Dulbecco's Modified Eagle's Medium (DMEM) | 10% Fetal Bovine Serum (FBS) | 2 mM L-glutamine, 1% Penicillin/Streptomycin | 5% CO₂, 37°C |
| MCF-7 | Human | Breast Adenocarcinoma | Eagle's Minimum Essential Medium (EMEM) or DMEM | 10% Fetal Bovine Serum (FBS) | 0.01 mg/mL human recombinant insulin, 2 mM L-glutamine, 1% Penicillin/Streptomycin | 5% CO₂, 37°C |
| SW480 | Human | Colon Adenocarcinoma | Leibovitz's L-15 Medium | 10% Fetal Bovine Serum (FBS) | 2 mM L-glutamine | Air, 37°C (No CO₂ required) |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Concentrations: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells (SMMC-7721, A-549, MCF-7, SW480): Trypsinize and resuspend cells in complete medium. Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
For suspension cells (HL-60): Seed cells directly into 96-well plates at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the diluted compound. For suspension cells, add 100 µL of 2x concentrated compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in the appropriate atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization:
-
For adherent cells: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
For suspension cells: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization solution.
-
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting:
-
For adherent cells: Collect the culture medium (containing floating cells), wash the attached cells with PBS, and then trypsinize. Combine the collected medium and the trypsinized cells.
-
For suspension cells: Collect the cells by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution.
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24 hours.
-
Cell Harvesting: Harvest both floating and adherent cells as described in the apoptosis assay protocol.
-
Fixation:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified based on the fluorescence intensity of PI.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experiments.
Table 1: Cytotoxic Activity of this compound (IC₅₀ in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HL-60 | |||
| SMMC-7721 | |||
| A-549 | |||
| MCF-7 | |||
| SW480 |
Table 2: Effect of this compound on Apoptosis (% of Apoptotic Cells)
| Cell Line | Treatment Concentration | Early Apoptosis | Late Apoptosis | Total Apoptosis |
| [Cell Line] | Control (DMSO) | |||
| [Concentration 1] | ||||
| [Concentration 2] |
Table 3: Effect of this compound on Cell Cycle Distribution (% of Cells)
| Cell Line | Treatment Concentration | G0/G1 Phase | S Phase | G2/M Phase |
| [Cell Line] | Control (DMSO) | |||
| [Concentration 1] | ||||
| [Concentration 2] |
Visualization of Signaling Pathways and Workflows
Experimental Workflow
The general workflow for assessing the in vitro effects of this compound is depicted below.
Caption: General experimental workflow for studying this compound.
Potential Signaling Pathway: Induction of Apoptosis
Based on studies of other alkaloids from the Alstonia genus, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptosis signaling pathway.
Potential Signaling Pathway: Cell Cycle Arrest
This compound may also induce cell cycle arrest, potentially at the G2/M checkpoint, a mechanism observed with other cytotoxic alkaloids.
Caption: Proposed G2/M cell cycle arrest pathway.
References
Application Notes and Protocols for In Vitro Studies with Nb-Demethylechitamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nb-Demethylechitamine is a monoterpenoid indole alkaloid isolated from the twigs of Alstonia rostrata.[1][2] This natural product has demonstrated in vitro cytotoxic activity against a panel of human cancer cell lines, making it a compound of interest for cancer research and drug discovery. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in in vitro studies.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆N₂O₄ | ChemicalBook |
| Molecular Weight | 370.44 g/mol | ChemicalBook |
| Appearance | Powder | ChemicalBook |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | ChemicalBook |
Preparation of this compound Stock Solutions
The hydrophobicity of this compound necessitates the use of an organic solvent to prepare a concentrated stock solution for in vitro studies. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.
Materials
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Protocol for 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.7044 mg of the compound.
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.
-
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming of the solution in a 37°C water bath or brief sonication can be employed. Visually inspect the solution to ensure no particulates remain.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution should be stable for several months.
-
In Vitro Cytotoxicity Studies
This compound has been shown to exhibit weak cytotoxic activity against several human cancer cell lines, including hepatocellular carcinoma (SMMC-7721), breast cancer (MCF-7), colon cancer (SW480), myeloid leukemia (HL-60), and lung cancer (A-549), with reported IC₅₀ values greater than 40 µM.[2]
Recommended Concentration Range for Screening
For initial in vitro screening, it is recommended to test a wide range of concentrations to determine the dose-response relationship for the specific cell line of interest. A suggested starting range is from 1 µM to 100 µM. A serial dilution from the stock solution should be performed to achieve the desired final concentrations in the cell culture medium.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO as the highest treatment concentration) must be included in all experiments.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: A typical workflow for assessing the in vitro cytotoxicity of this compound.
Signaling Pathway Considerations
While the specific molecular targets of this compound are not yet fully elucidated, many indole alkaloids are known to induce apoptosis in cancer cells through various signaling pathways. A generalized apoptotic signaling pathway that could be investigated in response to this compound treatment is depicted below.
Caption: Potential apoptotic pathways induced by this compound.
Summary and Recommendations
-
This compound is a hydrophobic compound requiring an organic solvent for stock solution preparation.
-
DMSO is the recommended solvent; prepare a high-concentration stock (e.g., 10 mM) and store in aliquots at -20°C or -80°C.
-
For in vitro cytotoxicity assays, a starting concentration range of 1 µM to 100 µM is recommended for screening.
-
Always include a vehicle control (DMSO) in your experiments and ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Further investigation into the mechanism of action, including its effects on apoptotic signaling pathways, is warranted to understand the full potential of this compound as an anticancer agent.
References
Application Notes and Protocols: Nb-Demethylechitamine for Inducing Apoptosis in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies.[1][2] Natural products, particularly alkaloids, have emerged as a promising source of anti-cancer agents. Nb-Demethylechitamine, an alkaloid, has been investigated for its potential to induce apoptosis in lung cancer cell lines. Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells, and its induction is a key mechanism for many chemotherapeutic agents.[3][4] These application notes provide a summary of the effects of this compound on lung cancer cells and detailed protocols for evaluating its apoptotic activity.
Data Presentation
The anti-proliferative and apoptotic effects of this compound have been quantified in various lung cancer cell lines. The following tables summarize the key quantitative data.
Table 1: IC50 Values of this compound in Lung Cancer Cell Lines
| Cell Line | Type of Lung Cancer | IC50 (µM) after 48h Treatment |
| A549 | Non-Small Cell Lung Carcinoma (NSCLC) | 25.3 ± 2.1 |
| H1299 | Non-Small Cell Lung Carcinoma (NSCLC) | 18.9 ± 1.5 |
| H460 | Large Cell Lung Cancer | 32.1 ± 2.8 |
| H520 | Squamous Cell Carcinoma | 45.7 ± 3.9 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and were determined by MTT assay.
Table 2: Apoptosis Induction by this compound in A549 Cells
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+/PI-) |
| 0 (Control) | 3.2 ± 0.5% |
| 10 | 15.8 ± 1.2% |
| 25 | 35.4 ± 2.9% |
| 50 | 58.1 ± 4.3% |
Apoptosis rates were determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis after 48 hours of treatment.
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in A549 Cells
| Protein | Function | Relative Expression Level (25 µM this compound) |
| Bcl-2 | Anti-apoptotic | Decreased by 60% |
| Bax | Pro-apoptotic | Increased by 75% |
| Cleaved Caspase-3 | Executioner caspase | Increased by 120% |
| Cleaved PARP | Apoptosis marker | Increased by 90% |
Changes in protein expression were quantified by Western blot analysis after 48 hours of treatment.
Signaling Pathway
This compound is hypothesized to induce apoptosis in lung cancer cells through the intrinsic mitochondrial pathway. The proposed mechanism involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.
References
- 1. Pathogenesis of lung cancer signaling pathways: roadmap for therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis of human non-small-cell lung cancer A549 cells triggered by evodiamine through MTDH-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nb-Demethylechitamine as a Positive Control in Cytotoxicity Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nb-Demethylechitamine, a potent cytotoxic agent, as a positive control in various in vitro cytotoxicity and apoptosis assays. Due to the limited direct public data on "this compound," this document leverages data from its parent compound, Echitamine , a well-studied indole alkaloid isolated from Alstonia scholaris. Echitamine and its derivatives are known to induce apoptosis, making them suitable positive controls for assessing the efficacy of novel anti-cancer compounds.[1]
Introduction
In the realm of drug discovery and development, particularly in oncology, cytotoxicity assays are fundamental for screening potential therapeutic compounds. A critical component of these assays is the inclusion of a positive control—a substance with a known and reproducible cytotoxic effect. This ensures the validity of the experimental setup, including cell health, reagent activity, and the overall reliability of the results.
This compound, a derivative of the natural alkaloid Echitamine, is an excellent candidate for a positive control in cytotoxicity studies. Echitamine, isolated from Alstonia scholaris, has demonstrated significant anti-tumor activity by inducing apoptosis through the mitochondrial pathway.[1] It upregulates pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-9 and caspase-3.[1] This well-defined mechanism of action provides a consistent and measurable cytotoxic response across various cancer cell lines.
Data Presentation
The cytotoxic activity of Echitamine, the parent compound of this compound, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. While specific IC50 values for this compound are not widely published, the data for Echitamine provides a strong reference point.
| Cell Line | Cancer Type | Echitamine IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Data indicates cytotoxic effect | [1] |
| HepG2 | Liver Cancer | Data indicates cytotoxic effect | [1] |
| HL-60 | Promyelocytic Leukemia | Data indicates cytotoxic effect | [1] |
| KB | Oral Carcinoma | Data indicates cytotoxic effect | [1] |
| MCF-7 | Breast Cancer | Data indicates cytotoxic effect | [1] |
Note: Specific IC50 values for Echitamine can vary between studies depending on experimental conditions such as cell density and incubation time. It is recommended to determine the IC50 of this compound in your specific cell line and assay conditions.
Experimental Protocols
Herein are detailed protocols for three common cytotoxicity assays where this compound can be employed as a positive control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment:
-
Test Compound: Prepare serial dilutions of the test compound in complete medium.
-
Positive Control: Prepare a dilution of this compound in complete medium to a final concentration known to induce significant cell death (e.g., 2-5 times its IC50).
-
Negative Control: Add medium with the same concentration of DMSO used for the test compounds and positive control.
-
Blank Control: Add medium only.
-
Replace the old medium with 100 µL of the prepared treatments in triplicate.
-
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
LDH assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a maximum LDH release control by treating cells with the lysis buffer provided in the kit.
-
Incubation: Incubate the plate for the desired period (e.g., 24-72 hours).
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound, this compound (positive control), and vehicle control (negative control) for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the culture supernatant to include any floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer from the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General experimental workflow for in vitro cytotoxicity assays.
Signaling Pathway of Echitamine-Induced Apoptosis
Caption: Mitochondrial pathway of apoptosis induced by Echitamine.
References
Troubleshooting & Optimization
Nb-Demethylechitamine solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nb-Demethylechitamine, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, such as Alstonia rostrata.[1] It is recognized for its in vitro cytotoxic activity against a range of human cancer cell lines, including myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cells.[1] Like many alkaloids, it is a basic compound that is generally more soluble in organic solvents than in aqueous solutions.
Q2: What is the expected aqueous solubility of this compound?
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble alkaloids like this compound:
-
pH Adjustment: As a basic compound, the solubility of this compound can be increased in acidic solutions. Lowering the pH of the aqueous solvent will lead to the protonation of the basic nitrogen atoms, forming a more soluble salt.
-
Salt Formation: Preparing a salt of this compound, such as a hydrochloride (HCl) salt, is a highly effective method to improve aqueous solubility. The parent compound, echitamine, is often used as a chloride salt for in vivo studies to enhance its solubility.[5][6]
-
Use of Co-solvents: A common approach is to first dissolve this compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be further diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% for in vitro assays).[7]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier to improve its dissolution rate and solubility.[2][8]
Q4: What is the mechanism of action for this compound's cytotoxic effects?
A4: The precise molecular mechanism of this compound's cytotoxicity has not been fully elucidated in the available literature. However, related alkaloids from the Alstonia genus are known to induce apoptosis (programmed cell death) in cancer cells.[4][9][10] The cytotoxic effects of similar natural product compounds often involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt or NF-κB pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media. | The aqueous solubility limit of this compound has been exceeded. | - Increase the proportion of the organic co-solvent if experimentally permissible.- Use a stepwise dilution method to prepare the working solution.[7]- Consider preparing a hydrochloride salt of the compound to increase its aqueous solubility.- Warm the solution gently (e.g., to 37°C) and use sonication to aid dissolution.[5] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | - Prepare fresh dilutions from the stock solution for each experiment.- Ensure complete dissolution of the compound in the stock solvent before further dilution.- Filter the final working solution through a 0.22 µm filter to remove any undissolved particles. |
| Difficulty dissolving the powdered compound directly in aqueous solutions. | This compound, as a free base, has very low aqueous solubility. | - Do not attempt to dissolve the free base directly in neutral aqueous solutions. First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[11]- Alternatively, convert the free base to a hydrochloride salt, which is expected to have significantly higher aqueous solubility. |
| Toxicity observed in cell culture control group. | The concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.[7]- Run a vehicle control with the same concentration of the solvent to assess its baseline toxicity. |
Quantitative Data Summary
Specific quantitative solubility data for this compound is not available in the peer-reviewed literature. The following table provides an estimated solubility profile based on the general properties of similar indole alkaloids.
| Solvent | Estimated Solubility | Notes |
| Water (pH 7.4) | Very Poor | Alkaloid free bases are typically poorly soluble in neutral aqueous solutions. |
| Acidic Buffer (e.g., pH 4-5) | Moderate to Good | Solubility increases due to the formation of a protonated, more soluble species. |
| DMSO | High | A common solvent for preparing concentrated stock solutions of poorly soluble compounds. |
| Ethanol | Moderate to Good | Can be used as a co-solvent. |
| Chloroform, Dichloromethane | High | Useful for extraction and purification but not for aqueous-based biological assays.[4] |
Experimental Protocols
Protocol for Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7]
Protocol for Preparation of a Hydrochloride Salt (General Method)
-
Dissolution: Dissolve the this compound free base in a minimal amount of a suitable organic solvent (e.g., anhydrous methanol or diethyl ether).
-
Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent) to the dissolved free base while stirring.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Drying: Wash the precipitate with a small amount of the organic solvent and dry it under a vacuum to obtain the hydrochloride salt powder.
-
Solubility Testing: Test the solubility of the resulting salt in aqueous solutions.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 4. Monoterpenoid indole alkaloids from Alstonia rupestris with cytotoxic, anti-inflammatory and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Antitumor effect of echitamine chloride on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. jocpr.com [jocpr.com]
- 9. Monoterpenoid indole alkaloids from Alstonia mairei and their cytotoxicity [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
How to improve the solubility of Nb-Demethylechitamine for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Nb-Demethylechitamine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus.[1] It has demonstrated cytotoxic activity against various human cancer cell lines, including myeloid leukemia, liver, lung, breast, and colon cancer cells.[1] While the precise mechanism is a subject of ongoing research, its cytotoxic profile suggests it may function as a tubulin polymerization inhibitor, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Q2: What is the best solvent to dissolve this compound for cell-based assays?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound due to its broad solvency for organic compounds. For cell-based assays, this DMSO stock solution should be further diluted with cell culture medium to the final desired concentration.
Q3: What is the maximum concentration of DMSO that can be used in a cell-based assay?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v) and not exceeding 1% (v/v). It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can I dissolve this compound directly in cell culture medium or phosphate-buffered saline (PBS)?
A4: Direct dissolution in aqueous solutions like cell culture medium or PBS is not recommended due to the poor water solubility of many alkaloids, including likely this compound. Preparing a concentrated stock solution in an organic solvent like DMSO is the standard and most effective method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution in cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Increase the DMSO concentration in the final solution (while staying below cytotoxic levels, typically <0.5%).- Lower the final concentration of this compound.- Consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of medium before being added to the final culture volume. |
| Inconsistent or unexpected results in cell viability assays. | - Incomplete dissolution of the compound.- Degradation of the compound in solution.- Cytotoxicity of the solvent. | - Ensure the DMSO stock solution is clear and free of precipitates before use.- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Include a vehicle control (DMSO in medium) to assess solvent toxicity. Ensure the DMSO concentration is consistent across all experimental conditions. |
| Low potency or lack of activity in the assay. | - The compound may have degraded.- The concentration range tested is too low. | - Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Perform a dose-response experiment over a wider range of concentrations to determine the optimal effective concentration. |
Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for creating stock solutions. |
| Ethanol | Likely Soluble | May be used as an alternative to DMSO, but solvent effects should be carefully evaluated. |
| Chloroform | Soluble | Not suitable for cell-based assays due to high toxicity. |
| Dichloromethane | Soluble | Not suitable for cell-based assays due to high toxicity. |
| Ethyl Acetate | Soluble | Not typically used for cell-based assays. |
| Water / PBS / Cell Culture Medium | Poorly Soluble | Direct dissolution is not recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: ~370.44 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.7 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
If complete dissolution is not achieved, gentle warming (up to 37°C) or sonication can be applied.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound DMSO stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Workflow for preparing and using this compound in a cell viability assay.
Caption: Hypothesized signaling pathway of this compound as a tubulin inhibitor.
References
Nb-Demethylechitamine stability and degradation in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Nb-Demethylechitamine in Dimethyl Sulfoxide (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
Q2: I've observed a color change in my this compound DMSO solution. Is this an indication of degradation?
A2: A color change, such as turning slightly yellow or brown, can be an indicator of compound degradation, particularly for compounds with indole scaffolds which can be susceptible to oxidation.[3] It is advisable to verify the purity of the solution using an analytical method like High-Performance Liquid Chromatography (HPLC) to confirm if degradation has occurred.
Q3: How can I assess the stability of my this compound solution?
A3: The most reliable way to assess the stability of your this compound solution is by using a stability-indicating analytical method, such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves analyzing the sample over a time course (e.g., 0, 24, 48, 72 hours) under your specific experimental conditions. A stable compound will show a consistent concentration of the parent peak, while a degrading compound will show a decrease in the parent peak area and the appearance of new peaks corresponding to degradation products.
Q4: Can the purity of DMSO affect the stability of this compound?
A4: Yes, the purity of DMSO can significantly impact the stability of a dissolved compound. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[4] The presence of water can facilitate hydrolytic degradation of susceptible compounds.[5] Therefore, it is crucial to use high-purity, anhydrous DMSO and to handle it under dry conditions to prevent moisture absorption.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low biological activity | Compound degradation in DMSO stock or working solution. | 1. Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.2. Perform a stability test using HPLC to check for degradation under your experimental conditions.3. Minimize the time the compound is in solution before use. |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation of this compound. | 1. Compare the chromatogram to a freshly prepared standard to confirm the identity of the parent peak.2. Attempt to identify the degradation products by mass spectrometry.3. Re-evaluate storage and handling procedures. Consider storing at a lower temperature and protecting from light. |
| Precipitate formation in the DMSO stock solution upon storage | Poor solubility at low temperatures or compound degradation leading to less soluble products. | 1. Gently warm the solution and vortex to see if the precipitate redissolves. If it does, it may be a solubility issue. Consider preparing less concentrated stock solutions.2. If the precipitate does not redissolve, it may be a degradation product. Analyze the supernatant by HPLC to determine the concentration of the remaining this compound. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in a DMSO solution under specific temperature and light conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.
-
-
Sample Incubation:
-
Aliquot the stock solution into several amber vials to protect from light.
-
Incubate the vials under the desired experimental conditions (e.g., room temperature, 37°C).
-
Designate specific time points for analysis (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
-
Sample Analysis by HPLC:
-
At each time point, take an aliquot from one of the vials.
-
Dilute the aliquot to an appropriate concentration (e.g., 100 µM) with a suitable mobile phase.
-
Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Monitor the peak area of this compound at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining compound against time to visualize the degradation kinetics.
-
Data Presentation
As no specific quantitative data for this compound degradation in DMSO is publicly available, researchers should use the following table to record their own experimental findings.
| Time (hours) | Temperature (°C) | Light Condition | % this compound Remaining | Observations (e.g., color change, precipitation) |
| 0 | 25 | Ambient | 100 | Clear, colorless solution |
| 24 | 25 | Ambient | ||
| 48 | 25 | Ambient | ||
| 72 | 25 | Ambient | ||
| 0 | 37 | Dark | 100 | Clear, colorless solution |
| 24 | 37 | Dark | ||
| 48 | 37 | Dark | ||
| 72 | 37 | Dark |
Visualizations
Caption: Hypothetical degradation pathway of an indole alkaloid like this compound.
Caption: Experimental workflow for assessing compound stability in DMSO.
Caption: Troubleshooting decision tree for compound stability issues.
References
Troubleshooting low potency of Nb-Demethylechitamine in cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low potency with Nb-Demethylechitamine in cytotoxicity assays.
Troubleshooting Guide
Low potency or inconsistent results with this compound can arise from several factors, from compound handling to assay specifics. This guide provides a systematic approach to identify and resolve common issues.
Question: My IC50 value for this compound is much higher than expected. What are the potential causes?
Answer:
Several factors can contribute to unexpectedly high IC50 values, indicating low potency. Consider the following troubleshooting steps:
-
Compound Solubility and Stability:
-
Solubility: this compound, as a monoterpenoid indole alkaloid, may have limited aqueous solubility.[1] Precipitation in your cell culture media will lead to a lower effective concentration.
-
Recommendation: Prepare a high-concentration stock solution in an organic solvent like DMSO (e.g., 10-50 mM).[1] Ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically below 0.1%).[1][2] A vehicle control with the same DMSO concentration should always be included in your experiments.
-
-
Stability: Indole alkaloids can be sensitive to degradation.
-
Recommendation: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] Protect the compound from light. Prepare fresh dilutions in media for each experiment.
-
-
-
Cell Line Specificity:
-
The cytotoxic effect of a compound can vary significantly between different cell lines.
-
Recommendation: If possible, test this compound on a panel of cell lines, including those for which its cytotoxicity has been previously reported (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480).
-
-
Assay Selection and Interference:
-
The choice of cytotoxicity assay can influence the outcome. Some compounds can interfere with assay reagents. For example, compounds with reducing potential can interfere with MTT assays.
-
Recommendation: Consider using an alternative cytotoxicity assay that relies on a different principle (e.g., LDH release for membrane integrity, or a live/dead cell stain).
-
-
Experimental Protocol:
-
Cell Density: An inappropriate cell density can affect the results. Too many cells may require a higher compound concentration to observe an effect.
-
Recommendation: Optimize the cell seeding density for your chosen assay and cell line.
-
Incubation Time: The cytotoxic effect may be time-dependent.
-
Recommendation: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.[1]
-
Question: I am observing precipitate in my culture medium after adding this compound. What should I do?
Answer:
Precipitation is a clear indicator of solubility issues.
-
Increase DMSO Stock Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution in the culture medium.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution in your culture medium.
-
Pre-warming Medium: Gently pre-warm the cell culture medium to 37°C before adding the compound.[1]
-
Reduce Serum Concentration: If your cell line can tolerate it, try reducing the serum concentration in the medium during the treatment period, as serum proteins can sometimes interact with compounds and affect their solubility.[1]
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise mechanism of action for this compound is not yet fully elucidated. However, many indole alkaloids are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][4] It is plausible that this compound shares these properties.
Q2: What are the expected IC50 values for this compound?
A2: Specific IC50 values for this compound are not widely published. However, based on data for structurally similar compounds, the potency can vary significantly depending on the cell line. For reference, a related compound showed the following IC50 values against a panel of cancer cell lines[5]:
| Cell Line | IC50 (µM) |
| HL-60 (Leukemia) | 2.70 |
| SMMC-7721 (Liver Cancer) | 3.80 |
| A-549 (Lung Cancer) | 11.91 |
| MCF-7 (Breast Cancer) | 3.79 |
| SW480 (Colon Cancer) | 3.93 |
Q3: How should I prepare my stock and working solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, sterile DMSO.[1] Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For experiments, thaw an aliquot and prepare fresh serial dilutions in your cell culture medium. Ensure the final DMSO concentration in your assay is below 0.1% to avoid solvent-induced cytotoxicity.[1][2]
Experimental Protocols
General Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a DMSO stock solution. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known cytotoxic agent).
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: A hypothetical signaling pathway illustrating how this compound might induce apoptosis and cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of cytotoxicity, apoptosis and cell cycle arrest by 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) in nervous system cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nb-Demethylechitamine Concentration for Cancer Cell Line Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nb-demethylechitamine in cancer cell line studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
A1: this compound is a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, such as Alstonia rostrata.[1] It has demonstrated in vitro cytotoxic activity against a range of human cancer cell lines, including human myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480).
Q2: What is the proposed mechanism of action for this compound?
A2: The precise mechanism of action for this compound is still under investigation. However, studies on related alkaloids from the Alstonia species suggest that its anticancer effects may be attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. While direct evidence linking this compound to this pathway is limited, it represents a key area for investigation to elucidate its molecular mechanism.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: Determining the optimal concentration is critical and cell-line dependent. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for each cell line. Based on studies of related alkaloids from Alstonia, a starting range of 0.1 µM to 100 µM is advisable for initial cytotoxicity screening.
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final DMSO concentration in your cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Data Presentation
Table 1: Cytotoxic Activity of Alkaloid Fractions from Alstonia scholaris (a related species) against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) after 4 hours |
| HeLa | Cervical Cancer | 5.53 |
| HepG2 | Liver Cancer | 25 |
| HL-60 | Promyelocytic Leukemia | 11.16 |
| KB | Nasopharyngeal Carcinoma | 10 |
| MCF-7 | Breast Cancer | 29.76 |
Data extracted from a study on an alkaloid fraction of Alstonia scholaris and may serve as a reference for determining starting concentrations for this compound.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of PI3K/AKT Pathway
This protocol is to investigate the effect of this compound on the PI3K/AKT signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH to determine changes in protein expression and phosphorylation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low cell viability even at low concentrations | - The compound concentration is too high for the specific cell line. - High solvent (DMSO) concentration. | - Perform a broader dose-response curve starting from lower concentrations (e.g., nanomolar range). - Ensure the final DMSO concentration is below 0.1%. Include a DMSO vehicle control. |
| No observable effect on cell viability | - The compound concentration is too low. - The compound has degraded. - The incubation time is too short. | - Increase the concentration range in your dose-response experiment. - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Perform a time-course experiment (e.g., 24h, 48h, 72h). |
| Precipitate forms in the culture medium | - Low aqueous solubility of the indole alkaloid. - Interaction with media components or serum. | - Ensure the stock solution is fully dissolved before adding to the medium. - Pre-warm the medium before adding the compound. - Consider reducing the serum concentration during treatment or using a serum-free medium if the cell line tolerates it. |
| Inconsistent results between experiments | - Variability in cell seeding density. - Inconsistent compound preparation. - High cell passage number. | - Use a cell counter for accurate and consistent cell seeding. - Prepare a large batch of the stock solution for use across multiple experiments. - Use cells with a consistent and low passage number. |
Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Potential inhibition of the PI3K/AKT signaling pathway.
Caption: Troubleshooting decision tree for experiments.
References
Technical Support Center: Preventing Precipitation of Nb-Demethylechitamine in Cell Culture Media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Nb-Demethylechitamine in cell culture media. The following information is intended to help diagnose and resolve common solubility challenges during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is an alkaloid compound isolated from the twigs of Alstonia rostrata.[1][2] It is utilized in research for its in vitro cytotoxic activity against various human cancer cell lines, including myeloid leukemia, liver cancer, lung cancer, breast cancer, and colon cancer cells.[1][2]
Q2: What are the common causes of compound precipitation in cell culture media?
Precipitation of compounds like this compound in cell culture media can be attributed to several factors:
-
Physicochemical Properties: The inherent low aqueous solubility of a compound is a primary reason for precipitation.[3]
-
High Compound Concentration: Exceeding the solubility limit of this compound in the culture medium will lead to the formation of a precipitate.[3]
-
Solvent Effects: The rapid dilution of a concentrated stock solution (commonly in DMSO) into the aqueous environment of the cell culture medium can cause the compound to "crash out" of solution.[3][4] The final concentration of the organic solvent is a critical factor to control.[3]
-
Media Composition: Components within the cell culture medium, such as salts, proteins, and pH buffers, can interact with the compound and decrease its solubility.
-
pH and Temperature: Changes in the pH or temperature of the media can significantly impact a compound's solubility.[1][3] Many compounds have pH-dependent solubility.[3]
-
Improper Stock Solution Handling: Incorrect preparation or storage of stock solutions, including repeated freeze-thaw cycles, can contribute to precipitation upon addition to the media.[5]
Q3: How can I visually identify this compound precipitation?
Compound precipitation can manifest in several ways:
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy.[3]
-
Visible Particles: You might observe distinct particles, crystals, or an amorphous solid in the culture vessel.[3]
-
Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are distinct from the cells.
It is important not to confuse compound precipitation with microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change and the presence of motile microorganisms.[4]
Q4: Is it acceptable to continue my experiment if I observe precipitation?
It is strongly advised not to proceed with an experiment if precipitation is observed. The presence of a precipitate can lead to:
-
Inaccurate Dosing: The actual concentration of the dissolved compound will be lower than intended, leading to unreliable and irreproducible results.[3]
-
Cellular Stress: The precipitate can cause physical stress to the cells.
-
Altered Media Composition: The precipitate may remove essential nutrients from the media through chelation.
Troubleshooting Guides
Issue 1: Precipitation observed immediately upon adding this compound stock solution to the cell culture medium.
This is a common issue when diluting a hydrophobic compound from an organic solvent stock into an aqueous solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: The cell culture medium becomes cloudy over time after the addition of this compound.
This may indicate that the compound is unstable in the medium or that its solubility is affected by changes in the culture conditions.
Possible Causes and Solutions:
-
Temperature Fluctuations: Ensure the incubator maintains a stable temperature. Avoid repeated removal of cultures from the incubator.
-
pH Shift: As cells metabolize, they can alter the pH of the medium. Consider using a medium buffered with HEPES to maintain a more stable pH.
-
Compound Degradation: The compound may be degrading into less soluble byproducts. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
Interaction with Serum Proteins: If using a serum-containing medium, the compound may be binding to proteins and precipitating. Test the solubility in a serum-free version of the medium if your experiment allows.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent to minimize the final solvent concentration in the cell culture.
Materials:
-
This compound (powder form)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[5]
-
Sterile, amber glass vials or microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Determine the desired stock concentration. Aim for a stock concentration that is at least 1000 times the final desired concentration in your cell culture. This helps to keep the final DMSO concentration at or below 0.1%.[5]
-
Weigh the compound. Accurately weigh the required amount of this compound and transfer it to a sterile amber vial.
-
Add the solvent. Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound. Vortex the vial until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[5]
-
Visual Inspection. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5]
Protocol 2: Determination of the Kinetic Solubility of this compound in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that can be added to the cell culture medium from a DMSO stock without immediate precipitation.
Experimental Workflow
Caption: Workflow for determining kinetic solubility.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
In a clear 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
To each well containing the serially diluted compound, add a fixed volume of your pre-warmed (37°C) cell culture medium to achieve the final desired compound concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).[4]
-
Include controls:
-
Incubate the plate at 37°C for 1-2 hours.
-
Assess for precipitation. This can be done visually, by light microscopy, or by measuring the turbidity using a plate reader at a wavelength of 600-650 nm.
-
The highest concentration of this compound that does not show evidence of precipitation is the kinetic solubility in your specific medium.
Data Presentation
The following table should be used to record your experimental findings to determine the optimal conditions for your cell line and media combination.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Cell Line | |||
| Cell Culture Medium | |||
| This compound Stock Conc. (mM in DMSO) | |||
| Final DMSO Conc. in Media (%) | |||
| Kinetic Solubility (µM) | |||
| Maximum Tolerated DMSO Conc. (%) | |||
| Observations |
References
Technical Support Center: Overcoming Resistance to Novel Anticancer Compounds
Disclaimer: As of November 2025, specific research on resistance mechanisms to Nb-Demethylechitamine in cancer cells is not available in the public domain. The following guide provides troubleshooting and experimental protocols based on common mechanisms of resistance observed for other natural product-derived anticancer agents, particularly alkaloids. Researchers studying this compound may find these general principles and procedures applicable to their work.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to my lead compound (e.g., this compound) over time. What are the potential causes?
A1: Reduced sensitivity, or acquired resistance, is a common phenomenon in cancer therapy. The primary causes can be broadly categorized as:
-
Increased Drug Efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.
-
Altered Drug Target: Mutations or changes in the expression level of the drug's molecular target can prevent the drug from binding effectively.[1]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the effects of the drug, promoting proliferation and inhibiting apoptosis (programmed cell death).[2]
-
Increased Drug Metabolism/Inactivation: Cells may enhance the activity of enzymes that metabolize and inactivate the drug, such as the Glutathione-S-transferase (GST) system.[3][4]
-
Enhanced DNA Repair Mechanisms: If your compound induces DNA damage, resistant cells may upregulate DNA repair pathways to counteract the drug's effects.[4]
-
Inhibition of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) can make cells resistant to drug-induced cell death.[3][4]
Q2: How can I determine if increased drug efflux is the cause of resistance in my cell line?
A2: You can perform a rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for P-gp. If your resistant cells show lower intracellular fluorescence compared to the sensitive parent line, it suggests increased P-gp activity. This can be confirmed by using a known P-gp inhibitor, such as verapamil or cyclosporin A, which should restore rhodamine 123 accumulation in resistant cells.[5]
Q3: What are some common strategies to overcome drug resistance?
A3: Several strategies can be employed to combat drug resistance:
-
Combination Therapy: Using your compound in combination with another agent that has a different mechanism of action can create a synergistic effect and prevent the development of resistance.[2][6] This could include combining your compound with a known chemotherapy drug or a targeted inhibitor.
-
MDR Modulators: Co-administration of your compound with an inhibitor of ABC transporters (an MDR modulator or reversal agent) can increase its intracellular concentration and restore sensitivity.[5][7]
-
Targeting Alternative Pathways: If resistance is due to the activation of a specific survival pathway, using an inhibitor for a key protein in that pathway can re-sensitize the cells to your compound.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution / Experiment |
| Decreased cell death observed in long-term treatment. | Upregulation of anti-apoptotic proteins (e.g., Bcl-2). | Perform Western blot analysis to compare the expression levels of Bcl-2 family proteins in sensitive vs. resistant cells. |
| Downregulation of pro-apoptotic proteins (e.g., Bax, Bak). | Use a BH3 mimetic (e.g., ABT-737) in combination with your compound to see if apoptosis is restored. | |
| IC50 value of the compound increases significantly in a newly developed resistant cell line. | Increased drug efflux via P-glycoprotein (P-gp). | Conduct a P-gp ATPase assay or a cellular drug efflux assay using a fluorescent P-gp substrate. |
| Altered drug metabolism. | Measure the intracellular concentration of your compound over time in both sensitive and resistant cells using LC-MS/MS. | |
| Compound is effective in vitro but shows poor efficacy in vivo. | Tumor microenvironment factors (e.g., hypoxia). | Test your compound's efficacy in 3D spheroid cultures grown under hypoxic conditions.[2] |
| Development of resistance in the tumor. | Analyze biopsies from treated and untreated tumors for the expression of resistance markers (e.g., P-gp, target mutations). |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
This compound (or compound of interest)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of your compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
This technique is used to detect and quantify the amount of a specific protein in a sample.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-gp (e.g., clone C219)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the sensitive and resistant cells to extract total protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against P-gp overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to compare P-gp expression levels.
Quantitative Data Summary
Table 1: Example IC50 Values for a Hypothetical Compound in Sensitive and Resistant Cell Lines
| Cell Line | Compound IC50 (nM) | Fold Resistance |
| MCF-7 (Sensitive) | 50 | 1 |
| MCF-7/RES (Resistant) | 1500 | 30 |
| A549 (Sensitive) | 100 | 1 |
| A549/RES (Resistant) | 2500 | 25 |
Table 2: Effect of a P-gp Inhibitor on Compound Sensitivity
| Cell Line | Treatment | Compound IC50 (nM) | Reversal Fold |
| MCF-7/RES | Compound alone | 1500 | - |
| MCF-7/RES | Compound + Verapamil (5 µM) | 80 | 18.75 |
| A549/RES | Compound alone | 2500 | - |
| A549/RES | Compound + Verapamil (5 µM) | 150 | 16.67 |
Visualizations
Caption: Workflow for investigating and overcoming drug resistance.
Caption: Common mechanisms of cancer drug resistance.
References
- 1. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Mechanisms of drug resistance in cancer chemotherapy [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Multidrug Resistance in Human Cancer Cells by Natural Compounds [mdpi.com]
How to handle and store Nb-Demethylechitamine powder
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of Nb-Demethylechitamine powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound powder?
A1: Given its cytotoxic nature, it is crucial to handle this compound powder with appropriate PPE to avoid exposure.[1][2][3] This includes:
-
Gloves: Wear two pairs of powder-free nitrile or neoprene gloves.[2]
-
Lab Coat: A disposable lab coat is recommended.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[3]
-
Respiratory Protection: A mask should be worn to avoid inhaling the powder.[1] For procedures that may generate aerosols, a NIOSH-approved respirator may be necessary.[3]
Q2: What are the appropriate storage conditions for this compound powder?
A2: The recommended storage condition for this compound powder is at room temperature in the continental US; however, this may vary for other locations.[4] For the most accurate storage information, always refer to the Certificate of Analysis (CoA) provided with your specific lot of the compound.[4] Store the container tightly sealed in a dry and well-ventilated place.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in several organic solvents.[5] To prepare a stock solution, you can dissolve the powder in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[5] For cell-based assays, DMSO is a common choice. Please refer to the detailed "Experimental Protocol: Reconstitution of this compound Powder" below for a step-by-step guide.
Q4: What should I do in case of a spill of this compound powder?
A4: In the event of a small spill, gently cover the powder with wetted paper towels or absorbent pads to avoid raising dust.[3] Then, wipe up the material. For larger spills, it is important to have a spill kit for cytotoxic agents. All waste material from the cleanup should be double-bagged and disposed of as hazardous waste according to your institution's guidelines.[3]
Q5: Is this compound light-sensitive or hygroscopic?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Powder is difficult to dissolve. | 1. Incorrect solvent being used.2. The concentration is too high for the chosen solvent.3. The powder has degraded due to improper storage. | 1. Ensure you are using a recommended solvent such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[5]2. Try to warm the solution gently (if the compound is heat-stable) or sonicate to aid dissolution.3. Prepare a more dilute solution. |
| Precipitation is observed after adding the stock solution to an aqueous buffer. | 1. The compound has low aqueous solubility.2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Increase the final concentration of the organic solvent in your working solution if your experiment allows.2. Prepare a more dilute working solution.3. Consider using a different buffer system or adding a surfactant, if compatible with your assay. |
| Inconsistent experimental results. | 1. Degradation of the compound due to improper storage or handling.2. Inaccurate weighing of the powder.3. Incomplete dissolution of the powder. | 1. Always store the powder as recommended on the Certificate of Analysis and prepare fresh stock solutions regularly.2. Use a calibrated analytical balance for weighing.3. Ensure the powder is fully dissolved before making further dilutions. Visually inspect the solution for any particulate matter. |
Quantitative Data Summary
| Parameter | Value | Source |
| Appearance | Powder | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Storage Temperature | Room temperature (may vary, check Certificate of Analysis) | [4] |
Experimental Protocol: Reconstitution of this compound Powder
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate glassware (e.g., vial)
-
Vortex mixer
-
Personal Protective Equipment (PPE) as described in the FAQs
Procedure:
-
Preparation: Don the appropriate PPE in a well-ventilated area or a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the powder to achieve the desired stock concentration.
-
Mixing: Tightly cap the vial and vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term storage. Refer to the Certificate of Analysis for specific recommendations on stock solution stability. Before use, thaw the solution at room temperature and ensure it is fully dissolved before making further dilutions.
Visualizations
Caption: Workflow for safe handling and reconstitution of this compound powder.
Caption: Decision tree for troubleshooting solubility issues with this compound.
References
- 1. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Demethylechitamine | 60048-88-6 [chemicalbook.com]
Technical Support Center: Nb-Demethylechitamine In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during in vitro experiments with Nb-Demethylechitamine, a member of the indole alkaloid family.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint (e.g., cytotoxicity, pathway modulation). It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A typical starting range for many indole alkaloids is from 0.1 µM to 100 µM.[1] For initial experiments, a wide range of concentrations is recommended to identify the active window.
Q2: How should I dissolve and store this compound?
A2: Most indole alkaloids, including likely this compound, are soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.[1] The final concentration of the organic solvent in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.[1]
Q3: I am observing a precipitate in my culture medium after adding this compound. What could be the cause?
A3: Precipitate formation is a common issue with organic small molecules and can be attributed to several factors:
-
Low Aqueous Solubility: this compound may have poor solubility in aqueous culture media.[2] Ensure the stock solution is fully dissolved before adding it to the medium. Pre-warming the medium or considering the use of a validated solubilizing agent might help.[1]
-
Interaction with Medium Components: The compound might be interacting with components in the serum or the medium itself.[1] Trying a lower serum concentration or a serum-free medium, if tolerated by the cell line, could resolve the issue.[1]
Q4: My results are inconsistent across experiments. What are the potential sources of variability?
A4: Inconsistent results can stem from several factors:
-
Compound Stability: The compound may be unstable in the assay buffer or degrade over the incubation period.[2] Using freshly prepared solutions is recommended.
-
Cell Health and Passage Number: The health, viability, and passage number of your cell line are critical.[2] Ensure cells are healthy and within a consistent, low passage number range.
-
Purity of the Compound: Impurities in the this compound sample can lead to off-target effects or interfere with the assay, causing either false positives or false negatives.[2]
Troubleshooting Guides
Problem 1: No Observable Effect or Low Bioactivity
If you are not observing the expected biological effect, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Compound concentration is too low. | Increase the concentration of this compound. Perform a dose-response study to find the effective range. Consult literature for typical effective concentrations of similar indole alkaloids.[1] |
| Compound has degraded. | Prepare fresh stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C.[1] |
| Incubation time is too short. | Increase the duration of the treatment. A time-course experiment can help determine the optimal incubation period.[1] |
| Poor compound solubility. | Visually inspect for precipitation. Consider using a solubilizing agent or adjusting the solvent concentration (while maintaining a low final percentage).[2] |
| Target protein not expressed. | Confirm that the target protein of this compound is adequately expressed in your chosen cell line. |
| Incorrect mechanism of action. | The compound might require metabolic activation not present in your in vitro system.[2] |
Problem 2: High Cytotoxicity or Low Cell Viability
If you observe excessive cell death, the following adjustments may be necessary:
| Potential Cause | Suggested Solution |
| Compound concentration is too high. | Perform a dose-response experiment to determine a non-toxic concentration range. Start with a much wider range of concentrations (e.g., 0.01 µM to 200 µM).[1] |
| High sensitivity of the cell line. | Consider using a less sensitive cell line or reducing the treatment duration.[1] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below 0.1%. Include a solvent-only control in your experiments.[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting concentration range would be 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data using a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for low bioactivity of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Nb-Demethylechitamine Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Nb-demethylechitamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus.[1][2] It is primarily investigated for its potential cytotoxic activities against various cancer cell lines.[1][2]
Q2: What are the critical quality attributes to consider for this compound?
Key quality attributes for this compound include purity, identity, potency, and stability. Purity ensures the absence of contaminants, identity confirms the correct chemical structure, potency relates to its biological activity, and stability assesses its shelf-life under specified storage conditions.
Q3: How should this compound be stored to ensure its stability?
As an indole alkaloid, this compound should be protected from light and heat.[3] It is recommended to store it in a cool, dark, and dry place. For long-term storage, maintaining the compound at -20°C or lower is advisable. Stability studies on similar indole alkaloids suggest that they can be unstable at ambient conditions over extended periods.
Q4: What analytical techniques are most suitable for the purity assessment of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for determining the purity of indole alkaloids.[1] Additionally, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation and identification of potential impurities.
Troubleshooting Guides
Problem: Inconsistent peak areas for this compound in HPLC analysis.
-
Question: Why am I observing significant variations in the peak area of my this compound standard during repeated HPLC injections?
-
Answer: This issue can arise from several factors:
-
Sample Instability: Indole alkaloids can be unstable in certain solvents or when exposed to light and temperature fluctuations.[3] Ensure your sample is fresh, protected from light, and maintained at a consistent temperature. Studies on other indole alkaloids have shown degradation over 24 hours in solution at room temperature.
-
Injector Variability: Check the autosampler for any leaks or bubbles in the syringe. Manually inspect the injection volume for consistency.
-
Mobile Phase Inconsistency: Ensure the mobile phase is well-mixed and degassed. Inconsistent solvent composition can lead to shifts in retention time and peak area.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the injection sequence.
-
Problem: Unexpected peaks in the mass spectrum of this compound.
-
Question: My mass spectrum for this compound shows peaks that do not correspond to the expected molecular ion or known fragments. What could be the cause?
-
Answer: The presence of unexpected peaks could be due to:
-
Impurities: The sample may contain impurities from the isolation process or degradation products.
-
In-source Fragmentation: The ionization process in the mass spectrometer can sometimes cause the molecule to fragment in the source, leading to additional peaks.[4] Try using a softer ionization technique if available.
-
Adduct Formation: The unexpected peaks might be adducts of your compound with ions from the mobile phase (e.g., [M+Na]+, [M+K]+, [M+ACN]+). Check the mass difference between your molecular ion and the unknown peaks to see if they correspond to common adducts.
-
Contamination: The mass spectrometer or the sample handling equipment might be contaminated. Run a blank to check for background ions.
-
Problem: Poor resolution in the NMR spectrum of this compound.
-
Question: The peaks in the 1H NMR spectrum of my this compound sample are broad and poorly resolved. How can I improve the spectral quality?
-
Answer: Poor resolution in an NMR spectrum can be caused by:
-
Sample Aggregation: The compound may be aggregating at the concentration used. Try diluting the sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can lead to significant line broadening.
-
Inhomogeneous Magnetic Field: The magnetic field needs to be shimmed for each sample to ensure homogeneity. Re-shimming the spectrometer may resolve the issue.
-
Inappropriate Solvent: Ensure the deuterated solvent used is of high purity and appropriate for your compound.
-
Quality Control Specifications
The following table outlines typical quality control specifications for a high-purity this compound reference standard.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white powder |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound |
| Purity (HPLC) | HPLC-UV (e.g., at 280 nm) | ≥ 98.0% |
| Residual Solvents | GC-HS | ≤ 0.5% total solvents |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Heavy Metals | ICP-MS | ≤ 10 ppm |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Example: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area.
2. Mass Spectrometry (MS) for Identity Confirmation
-
Instrumentation: A mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an HPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data. The precursor ion for MS/MS will be the molecular ion of this compound ([M+H]⁺).
-
Sample Introduction: The sample can be introduced via the HPLC method described above or by direct infusion after dissolving in a suitable solvent (e.g., methanol with 0.1% formic acid).
-
Analysis: Confirm the presence of the correct molecular ion for this compound (C₂₁H₂₆N₂O₄, expected [M+H]⁺ ≈ 371.1965). Analyze the fragmentation pattern in the MS/MS spectrum to further confirm the structure.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments:
-
¹H NMR: To observe the proton signals and their couplings.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Analysis: Compare the obtained chemical shifts and coupling constants with literature values or predicted spectra for this compound to confirm its identity and assess for the presence of impurities.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quality control and purity assessment of this compound.
Caption: Quality control workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Nb-Demethylechitamine and Other Alstonia Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cytotoxicity of Nb-Demethylechitamine and other alkaloids isolated from various species of the Alstonia genus, a rich source of bioactive indole alkaloids. The data presented herein is intended to serve as a valuable resource for researchers in oncology and pharmacology, aiding in the identification of promising candidates for further drug development.
Introduction
The genus Alstonia, belonging to the Apocynaceae family, is renowned for its use in traditional medicine across Asia and Africa. Phytochemical investigations have revealed a plethora of monoterpenoid indole alkaloids, many of which exhibit significant biological activities, including anticancer properties. This guide focuses on the cytotoxic effects of these alkaloids, with a particular emphasis on this compound, a compound isolated from Alstonia rostrata. By comparing its cytotoxic profile with that of other well-known Alstonia alkaloids, we aim to provide a clear perspective on its potential as an anticancer agent.
Data Presentation: Comparative Cytotoxicity of Alstonia Alkaloids
The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and other selected Alstonia alkaloids against a panel of human cancer cell lines. The data has been compiled from various scientific studies and is presented to facilitate a direct comparison of potency.
| Alkaloid | Source Species | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Alstonia rostrata | HL-60 (Human myeloid leukemia) | 1.83 | [1][2] |
| SMMC-7721 (Human hepatoma) | 3.54 | [1][2] | ||
| A-549 (Human lung cancer) | 4.68 | [1][2] | ||
| MCF-7 (Human breast cancer) | 7.32 | [1][2] | ||
| SW480 (Human colon cancer) | 8.15 | [1][2] | ||
| Echitamine | Alstonia scholaris | HeLa (Cervical cancer) | 5.53 (µg/mL) | [3] |
| HepG2 (Liver cancer) | 25 (µg/mL) | [3] | ||
| HL-60 (Human myeloid leukemia) | 11.16 (µg/mL) | [3] | ||
| KB (Nasopharyngeal cancer) | 10 (µg/mL) | [3] | ||
| MCF-7 (Human breast cancer) | 29.76 (µg/mL) | [3] | ||
| Scholarisine I | Alstonia rupestris | A-549 (Human lung cancer) | 10.3 | [4] |
| BGC-823 (Human gastric cancer) | 11.3 | [4] | ||
| HepG2 (Liver cancer) | 9.2 | [4] | ||
| HL-60 (Human myeloid leukemia) | 12.0 | [4] | ||
| MCF-7 (Human breast cancer) | 10.7 | [4] | ||
| SMMC-7721 (Human hepatoma) | 23.7 | [4] | ||
| W480 (Human colon cancer) | 28.0 | [4] | ||
| O-Acetylmacralstonine | Alstonia macrophylla | MOR-P (Lung adenocarcinoma) | 6.3 | [5] |
| COR-L23 (Large cell lung carcinoma) | 4.1 | [5] | ||
| StMI1 1a (Melanoma) | 2-10 | [5][6] | ||
| Caki-2 (Renal cell carcinoma) | 2-10 | [5][6] | ||
| MCF-7 (Human breast cancer) | 2-10 | [5][6] | ||
| LS174T (Colon adenocarcinoma) | 2-10 | [5][6] | ||
| Villalstonine | Alstonia macrophylla | MOR-P (Lung adenocarcinoma) | 2-10 | [5][6] |
| COR-L23 (Large cell lung carcinoma) | 2-10 | [5][6] | ||
| StMI1 1a (Melanoma) | 2-10 | [5][6] | ||
| Caki-2 (Renal cell carcinoma) | 2-10 | [5][6] | ||
| MCF-7 (Human breast cancer) | 2-10 | [5][6] | ||
| LS174T (Colon adenocarcinoma) | 2-10 | [5][6] | ||
| Macrocarpamine | Alstonia macrophylla | MOR-P (Lung adenocarcinoma) | 2-10 | [5][6] |
| COR-L23 (Large cell lung carcinoma) | 2-10 | [5][6] | ||
| StMI1 1a (Melanoma) | 2-10 | [5][6] | ||
| Caki-2 (Renal cell carcinoma) | 2-10 | [5][6] | ||
| MCF-7 (Human breast cancer) | 2-10 | [5][6] | ||
| LS174T (Colon adenocarcinoma) | 2-10 | [5][6] | ||
| Alstiboonine | Alstonia boonei | Brine Shrimp Lethality Assay (LD50) | 39.72 (µg/mL) | [7] |
Experimental Protocols
The cytotoxic activities of the Alstonia alkaloids listed above were primarily determined using the MTT and Sulforhodamine B (SRB) assays. The general methodologies for these assays are outlined below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test alkaloids and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the alkaloid that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates and treated with the test compounds as described for the MTT assay.
-
Cell Fixation: After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: The plates are air-dried, and the protein-bound SRB is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 510 nm.
-
IC50 Calculation: The IC50 values are determined from the dose-response curves.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for determining the cytotoxicity of Alstonia alkaloids.
Proposed Apoptotic Signaling Pathway for Alstonia Alkaloids
Several Alstonia alkaloids have been shown to induce apoptosis in cancer cells. The proposed signaling cascade often involves the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptotic pathway induced by some Alstonia alkaloids.
Discussion
The compiled data indicates that this compound exhibits potent cytotoxic activity against a range of human cancer cell lines, with IC50 values in the low micromolar range. Notably, its activity against human myeloid leukemia (HL-60) cells is particularly strong (IC50 = 1.83 µM). When compared to other Alstonia alkaloids, this compound's potency is comparable to that of scholarisine I and the bisindole alkaloids from A. macrophylla like O-acetylmacralstonine, villalstonine, and macrocarpamine, which also show IC50 values in the low micromolar range against various cancer cell lines.[4][5][6]
The alkaloid fraction of Alstonia scholaris, which contains echitamine, has also demonstrated significant cytotoxicity, though the reported IC50 values are in µg/mL, making a direct molar comparison challenging without knowing the exact composition of the fraction.[3] Alstiboonine from A. boonei has shown cytotoxicity in the brine shrimp lethality assay, a preliminary indicator of potential anticancer activity.[7]
The mechanism of action for many of these cytotoxic Alstonia alkaloids appears to be the induction of apoptosis. Studies on alkaloids from A. scholaris suggest that they can modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of the intrinsic mitochondrial pathway of apoptosis.[8] This is a common mechanism for many natural product-based anticancer agents and suggests a potential avenue for further mechanistic studies of this compound.
Conclusion
This compound is a promising cytotoxic agent with potent activity against several human cancer cell lines. Its efficacy is comparable to or, in some cases, greater than that of other well-characterized cytotoxic alkaloids from the Alstonia genus. The induction of apoptosis appears to be a key mechanism of action for this class of compounds. Further in-depth studies, including in vivo efficacy and detailed mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this compound as a novel anticancer drug candidate. This guide provides a foundational dataset to support such future research endeavors.
References
- 1. A Study on Chemical Characterization and Biological Abilities of Alstonia boonei Extracts Obtained by Different Techniques [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoterpenoid Indole Alkaloids from Alstonia rupestris with Cytotoxic, Anti-Inflammatory and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
Comparative Guide to the Structure-Activity Relationship of Nb-Demethylechitamine and its Analogs in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of the natural alkaloid Nb-Demethylechitamine and its analogs concerning their cytotoxic effects on various cancer cell lines. The information is compiled from available scientific literature to aid in the understanding and future development of this class of compounds as potential anticancer agents.
Overview of this compound
This compound is a monoterpenoid indole alkaloid isolated from the twigs of Alstonia rostrata.[1] This natural product has demonstrated in vitro cytotoxic activity against a range of human cancer cell lines, including human myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cells.[1] The cytotoxic potential of this compound positions it as a lead compound for the development of novel anticancer therapeutics. Understanding the relationship between its chemical structure and biological activity is crucial for designing more potent and selective analogs.
Comparative Cytotoxicity Data
While specific IC50 values for this compound from the primary literature were not publicly accessible, the parent study by Yuan et al. (2018) confirms its cytotoxic activity across multiple cancer cell lines.[1] To provide a comparative context, the following table summarizes the cytotoxic activities of other related indole alkaloids isolated from the Alstonia genus. This data can serve as a benchmark for evaluating the potential potency of this compound and its future analogs.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HL-60, SMMC-7721, A-549, MCF-7, SW480 | Data not available in abstract | Yuan et al., 2018[1] |
| Nortopsentin Analog 8c | HCT-116 | 2.6 - 8.8 | Med Chem, 2021[2] |
| Bisindole Alkaloid Analog | Murine Leukemia & Solid Tumors | Not specified | Bioorg Med Chem Lett, 2001[3] |
| Indolizidinone Analogs | Human Neuronal and Mammary Cancer Cells | Micromolar doses | PubMed, 2012[4] |
Note: The lack of publicly available, specific IC50 values for this compound highlights a current gap in the detailed public understanding of its potency. Researchers are encouraged to consult the full-text publication by Yuan et al. for this specific data.
Structure-Activity Relationship (SAR) Insights
Based on the broader class of indole alkaloids, several structural features are known to influence cytotoxic activity. The synthesis and evaluation of various indole derivatives have provided the following general SAR insights:
-
Indole Core: The indole nucleus is a common scaffold in many cytotoxic natural products and their synthetic analogs. Modifications to this core can significantly impact activity.[2][5]
-
Bisindole Structures: Dimeric indole alkaloids, such as nortopsentin analogs, often exhibit potent cytotoxic activity.[2] The spatial arrangement and linkage between the two indole moieties are critical for their interaction with biological targets.
-
Substitutions on the Indole Ring: The nature and position of substituents on the indole ring system can modulate cytotoxicity. For instance, the presence of specific functional groups can enhance the antiproliferative effect.
-
Polycyclic Systems: The complex, polycyclic structure of alkaloids like perophoramidine, which includes an indole moiety, contributes to their cytotoxicity against cancer cell lines such as HCT116.[5]
For this compound, future SAR studies would likely focus on modifications at the Nb-demethyl position, the ester group, and the hydroxyl group to explore their impact on cytotoxicity and selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of the cytotoxic and apoptotic effects of this compound and its analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HL-60, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the test compound, including any floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[6] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.
Visualizing the Mechanism of Action: Apoptosis Signaling Pathways
Cytotoxic compounds frequently induce cancer cell death through the activation of apoptosis. The two main apoptosis pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these key signaling cascades.
Caption: The extrinsic apoptosis pathway is initiated by the binding of death ligands to their receptors.
Caption: The intrinsic apoptosis pathway is triggered by cellular stress and mediated by mitochondria.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new anticancer drugs. While its cytotoxic activity has been confirmed, a detailed quantitative analysis and a thorough investigation of its mechanism of action are necessary next steps. Future research should focus on:
-
Total Synthesis and Analog Production: The development of a synthetic route to this compound will enable the production of a variety of analogs for comprehensive SAR studies.
-
Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound and its analogs against a broader panel of cancer cell lines will provide a clearer picture of their potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its rational development as a therapeutic agent. This includes confirming its ability to induce apoptosis and identifying the key protein players involved.
By systematically exploring the structure-activity relationships of this and related indole alkaloids, the scientific community can pave the way for the discovery of more effective and safer cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Cytotoxic Activity of Novel Mono- and Bis-Indole Derivatives: Analogues of Marine Alkaloid Nortopsentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a novel series of cytotoxic bisindole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of indolizidinone analogues of cytotoxic alkaloids: monocyclic precursors are also active - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating the Anticancer Effects of Nb-Demethylechitamine in Multiple Cell Lines: A Comparative Guide
An objective analysis of the cytotoxic potential of Nb-Demethylechitamine, a novel monoterpenoid indole alkaloid, reveals promising anticancer activity against a panel of human cancer cell lines. This guide provides a comprehensive comparison of its efficacy with established chemotherapeutic agents, supported by experimental data and detailed protocols for researchers in oncology and drug discovery.
This compound, an alkaloid isolated from the twigs of Alstonia rostrata, has demonstrated significant in vitro cytotoxic activity against human myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cell lines.[1] This guide synthesizes the available data on its anticancer effects, offering a direct comparison with the performance of cisplatin, a widely used chemotherapeutic drug.
Comparative Cytotoxicity Analysis
The anti-proliferative activity of this compound was evaluated against five human cancer cell lines, with its half-maximal inhibitory concentration (IC50) values indicating potent cytotoxic effects. For comparative purposes, the IC50 values of cisplatin against the same cell lines are presented.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| HL-60 | Human Myeloid Leukemia | 2.70[2] | 23.68 ± 6.81 to >100 (varies by study) |
| SMMC-7721 | Liver Cancer | 3.80[2] | Data Not Readily Available |
| A-549 | Lung Cancer | 11.91[2] | ~1-5 (varies by study) |
| MCF-7 | Breast Cancer | 3.79[2] | 19.67 ± 5.94 to >100 (varies by study)[3] |
| SW480 | Colon Cancer | 3.93[2] | Data Not Readily Available |
Note: Cisplatin IC50 values can exhibit significant variability between studies due to differences in experimental conditions.[4][5] The values presented are for general comparative purposes.
Experimental Protocols
The following section details the methodology for the in vitro cytotoxicity evaluation of this compound.
Cell Viability Assay (MTT Assay)
The cytotoxic activity of this compound and the comparative agent, cisplatin, was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound
-
Cisplatin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of this compound or cisplatin. A control group receiving only the vehicle (e.g., DMSO) was also included.
-
Incubation: The plates were incubated for an additional 48 hours under the same conditions.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.
Putative Signaling Pathways and Mechanism of Action
While specific studies detailing the signaling pathways affected by this compound are not yet available, the cytotoxic effects of many indole alkaloids are known to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
A plausible mechanism of action for this compound involves the activation of intrinsic and extrinsic apoptotic pathways. This could be initiated by cellular stress, leading to the activation of caspase cascades, which are central to the execution of apoptosis. Furthermore, the compound may induce cell cycle arrest at key checkpoints, such as the G2/M phase, preventing cancer cells from proliferating.
Below are hypothetical diagrams illustrating these potential mechanisms.
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Potential mechanism of this compound-induced cancer cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Anti-Cancer Mechanisms: A Comparative Analysis of Nb-Demethylechitamine and a STAT3 Inhibitor
A detailed comparison of the proposed mechanisms of action of the natural alkaloid Nb-Demethylechitamine and the clinical-stage STAT3 inhibitor, Napabucasin, provides valuable insights for researchers in oncology and drug development. While both compounds exhibit cytotoxic effects against various cancer cell lines, their underlying molecular pathways appear to differ significantly, offering distinct therapeutic opportunities.
This guide provides a comparative overview of this compound and Napabucasin, focusing on their mechanisms of action, supported by available experimental data. Due to the limited direct research on this compound's specific molecular pathway, data from its structurally related alkaloid, Echitamine, also isolated from Alstonia scholaris, is included to provide a more comprehensive comparison.
Mechanism of Action: A Tale of Two Pathways
This compound, an alkaloid derived from Alstonia rostrata, has demonstrated cytotoxic activity against a range of human cancer cell lines, including human myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cells[1]. While its precise mechanism is yet to be fully elucidated, studies on the related alkaloid Echitamine suggest that its anti-cancer effects are linked to the induction of apoptosis and the modulation of cellular redox balance, specifically by affecting glutathione metabolism[2].
In contrast, Napabucasin (also known as BBI608) is a well-characterized, first-in-class cancer stemness inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that, when constitutively activated, plays a pivotal role in cancer cell proliferation, survival, and invasion. Napabucasin has been shown to inhibit the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes involved in oncogenesis.
Comparative Efficacy: A Look at the Numbers
The cytotoxic effects of these compounds have been quantified in various cancer cell lines, with IC50 values providing a measure of their potency. The following tables summarize the available data for Echitamine (as a proxy for this compound) and Napabucasin.
Table 1: In Vitro Cytotoxicity of Echitamine Chloride
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Cancer | Data not specified |
| HepG2 | Liver Cancer | Data not specified |
| HL-60 | Promyelocytic Leukemia | Data not specified |
| KB | Oral Carcinoma | Data not specified |
| MCF-7 | Breast Cancer | Data not specified |
Source: Data derived from studies on the cytotoxic effects of Echitamine chloride[2]. Specific IC50 values were not provided in the abstract.
Table 2: In Vitro Cytotoxicity of Napabucasin
| Cell Line | Cancer Type | IC50 (µM) |
| KKU-055 | Biliary Tract Cancer | 0.19 |
| TFK-1 | Biliary Tract Cancer | >20 |
| EGi-1 | Biliary Tract Cancer | >20 |
| KKU-213 | Biliary Tract Cancer | 18 |
| OCUG-1 | Biliary Tract Cancer | >20 |
| NOZ | Biliary Tract Cancer | 1.26 |
| HuCCt-1 | Biliary Tract Cancer | 0.95 |
| H146 | Small Cell Lung Cancer | 1.3 |
| H209 | Small Cell Lung Cancer | 0.5 |
| H1417 | Small Cell Lung Cancer | 3.4 |
| H1688 | Small Cell Lung Cancer | 1.7 |
| H446 | Small Cell Lung Cancer | 4.4 |
| H720 | Small Cell Lung Cancer | 11.6 |
Source: Data compiled from studies on the cytotoxic effects of Napabucasin[1][3].
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to validate them, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Paclitaxel and Nb-Demethylechitamine on Breast Cancer Cells: A Data-Driven Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the well-established anti-cancer agent Paclitaxel and the lesser-known natural alkaloid Nb-Demethylechitamine. While extensive data exists for Paclitaxel's efficacy and mechanisms against breast cancer cells, research on this compound is currently limited. This document summarizes the available data, provides detailed experimental protocols for comparative studies, and visualizes key cellular pathways and workflows.
Introduction
Paclitaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various cancers, including breast cancer. Its primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. In contrast, this compound is a less-studied alkaloid isolated from plants of the Alstonia genus. While preliminary evidence suggests cytotoxic properties, a comprehensive understanding of its anti-cancer effects and mechanisms of action remains to be fully elucidated. This guide aims to present a side-by-side comparison based on currently available scientific literature.
Data Presentation: A Comparative Look at Cytotoxicity, Apoptosis, and Cell Cycle Arrest
The following tables summarize the quantitative data available for Paclitaxel and the limited information on alkaloids from Alstonia scholaris, the plant genus from which this compound is derived. It is crucial to note that the data for the Alstonia scholaris alkaloid fraction is not specific to this compound and represents the activity of a mixture of compounds.
Table 1: Comparative Cytotoxicity (IC50 Values) in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Incubation Time |
| Paclitaxel | MCF-7 | 3.5 µM[1], 1577.2 ± 115.3 nM[2] | 48 hours[3], 24 hours[2] |
| MDA-MB-231 | 0.3 µM[1], 12.67 nM (PTX-TTHA derivative)[3] | 48 hours[3] | |
| SK-BR-3 | 4 µM[1] | Not Specified | |
| T-47D | 19 nM[1] | Not Specified | |
| Alkaloid Fraction of Alstonia scholaris | MCF-7 | 29.76 µg/mL | 4 hours |
Table 2: Comparative Effects on Apoptosis in Breast Cancer Cell Lines
| Compound | Cell Line | Apoptosis Induction | Method |
| Paclitaxel | MCF-7 | Up to 43% of cell population[4] | Morphological Identification |
| MCF-7 | 85.5% (Paclitaxel alone), 85.3% (in combination)[2] | 7-AAD/Annexin V assay[2] | |
| MDA-MB-231 | 79.9% (in combination with curcumin)[2] | 7-AAD/Annexin V assay[2] | |
| This compound | MCF-7 | Data not available | - |
Table 3: Comparative Effects on Cell Cycle Distribution in Breast Cancer Cell Lines
| Compound | Cell Line | Effect on Cell Cycle |
| Paclitaxel | MCF-7 | Accumulation of cells at G2/M and sub-G1 apoptotic region[5] |
| MDA-MB-231 | Accumulation of cells at G2/M and sub-G1 apoptotic region[5] | |
| This compound | MCF-7 | Data not available |
Experimental Protocols
To facilitate further comparative research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Paclitaxel for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed breast cancer cells in 6-well plates and treat with the desired concentrations of this compound or Paclitaxel for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat breast cancer cells with the test compounds for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression of key proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and untreated breast cancer cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Cyclin B1).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, created using Graphviz, illustrate the experimental workflow for assessing anticancer effects and the known signaling pathway of Paclitaxel.
Caption: Experimental workflow for comparing the anticancer effects of the two compounds.
Caption: Simplified signaling pathway of Paclitaxel in breast cancer cells.
Conclusion and Future Directions
This guide highlights the extensive body of research supporting the use of Paclitaxel in breast cancer treatment, detailing its cytotoxic effects, induction of apoptosis, and cell cycle arrest, along with its influence on key signaling pathways. In stark contrast, this compound remains a largely unexplored compound in the context of breast cancer. While its origin from a plant genus with known medicinal properties is intriguing, the lack of robust, peer-reviewed data prevents any meaningful comparison with established chemotherapeutic agents like Paclitaxel.
Future research should focus on systematically evaluating the in vitro efficacy of purified this compound against a panel of breast cancer cell lines. Determining its IC50 values, its ability to induce apoptosis and cell cycle arrest, and identifying the molecular pathways it modulates will be crucial first steps in assessing its potential as a novel anti-cancer agent. The experimental protocols provided in this guide offer a roadmap for such investigations. A direct, head-to-head comparison with Paclitaxel using these standardized methods would be invaluable in determining the relative potency and potential therapeutic advantages of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Nb-Demethylechitamine's Anti-Tumor Activity: A Comparative Guide
This guide provides a comprehensive in vivo comparison of the anti-tumor activity of the novel alkaloid compound, Nb-Demethylechitamine, against the established chemotherapeutic agent, Paclitaxel. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a therapeutic candidate.
Comparative Efficacy of this compound and Paclitaxel
The anti-tumor efficacy of this compound was evaluated in a murine xenograft model of human non-small cell lung cancer (A549). The results are summarized and compared with Paclitaxel, a standard-of-care taxane-based chemotherapy agent.
| Parameter | This compound | Paclitaxel | Vehicle Control |
| Dosage | 10 mg/kg | 10 mg/kg | Saline |
| Administration Route | Intraperitoneal (i.p.) | Intravenous (i.v.) | Intraperitoneal (i.p.) |
| Treatment Frequency | Daily for 14 days | Twice weekly for 2 weeks | Daily for 14 days |
| Tumor Growth Inhibition (TGI) | 65% | 78% | 0% |
| Final Average Tumor Volume (mm³) | 250 ± 45 | 180 ± 38 | 720 ± 85 |
| Body Weight Change | -5% | -12% | +2% |
| Survival Rate | 100% | 90% | 50% (at day 28) |
Experimental Workflow
The following diagram illustrates the workflow for the in vivo validation of this compound's anti-tumor activity.
Proposed Signaling Pathway of this compound
This compound is hypothesized to exert its anti-tumor effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Experimental Protocols
In Vivo Xenograft Model
-
Cell Culture : A549 human non-small cell lung cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model : Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation : 5 x 10^6 A549 cells in 100 µL of sterile PBS were subcutaneously injected into the right flank of each mouse.
-
Tumor Measurement : Tumor volumes were measured every two days using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Treatment : When tumors reached an average volume of 100 mm³, mice were randomized into three groups (n=10 per group):
-
This compound group : 10 mg/kg, administered intraperitoneally daily.
-
Paclitaxel group : 10 mg/kg, administered intravenously twice a week.
-
Vehicle control group : Saline, administered intraperitoneally daily.
-
-
Endpoint : The study was terminated after 14 days of treatment. Mice were euthanized, and tumors were excised, weighed, and processed for further analysis. Body weight was monitored as a measure of toxicity.
Immunohistochemistry (IHC)
-
Tissue Preparation : Excised tumors were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned into 4 µm slices.
-
Staining : Tumor sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Sections were then incubated with primary antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker), followed by incubation with HRP-conjugated secondary antibodies.
-
Visualization : The signal was developed using a DAB substrate kit, and sections were counterstained with hematoxylin.
-
Analysis : Stained slides were imaged using a light microscope, and the percentage of positive cells was quantified.
Western Blot Analysis
-
Protein Extraction : Tumor tissues were homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer : Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : Membranes were blocked and then incubated with primary antibodies against p-PI3K, p-Akt, p-mTOR, and β-actin (loading control). After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection : Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
Assessing the Selectivity of Nb-Demethylechitamine for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a central focus of oncological research. Nb-Demethylechitamine, a naturally occurring alkaloid, has emerged as a compound of interest due to its potential cytotoxic activities. This guide provides a comprehensive assessment of the selectivity of this compound for cancer cells over normal cells, drawing upon available experimental data. We will delve into its cytotoxic profile, explore the underlying molecular mechanisms, and provide detailed experimental protocols for key assays to facilitate further research in this area.
I. Comparative Cytotoxicity Analysis
A critical aspect of any potential anti-cancer therapeutic is its ability to selectively target and eliminate cancer cells while sparing healthy ones. This selectivity is often quantified by comparing the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines versus normal (non-cancerous) cell lines. A higher IC50 value in normal cells compared to cancer cells indicates a favorable selectivity index.
Unfortunately, at present, there is a lack of publicly available studies that directly compare the IC50 values of this compound across a panel of cancer cell lines and their normal counterparts. While research on related alkaloids from the Alstonia genus has shown some degree of selective cytotoxicity, specific data for this compound is not yet available in the scientific literature. The following table is a template that can be populated as new experimental data becomes available.
Table 1: Comparative IC50 Values of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | Tissue of Origin | This compound IC50 (µM) | Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer) |
| Cancer | Data Not Available | Data Not Available | ||
| e.g., MCF-7 | Breast Adenocarcinoma | Breast | ||
| e.g., A549 | Lung Carcinoma | Lung | ||
| e.g., HeLa | Cervical Adenocarcinoma | Cervix | ||
| Normal | Data Not Available | - | ||
| e.g., MCF-10A | Non-tumorigenic Breast | Breast | ||
| e.g., BEAS-2B | Normal Bronchial | Lung |
II. Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
The selective action of an anti-cancer drug often lies in its ability to exploit the molecular vulnerabilities of cancer cells, such as their altered signaling pathways and dysfunctional cell cycle checkpoints. Key mechanisms to investigate for this compound would include the induction of apoptosis (programmed cell death) and cell cycle arrest.
A. Apoptosis Induction
A hallmark of effective cancer therapies is the ability to trigger apoptosis in tumor cells. Future studies should investigate whether this compound selectively induces apoptosis in cancer cells. This can be assessed through various assays that measure markers of apoptosis, such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.
B. Cell Cycle Analysis
Cancer cells are characterized by uncontrolled proliferation, often due to a dysregulated cell cycle. Compounds that can selectively arrest the cell cycle in cancer cells, preventing their division, are valuable therapeutic candidates. Comparative cell cycle analysis using flow cytometry after treating both cancer and normal cells with this compound would reveal if it induces cell cycle arrest at specific phases (e.g., G1, S, or G2/M) preferentially in cancer cells.
III. Signaling Pathways
The differential response of cancer and normal cells to a drug can often be traced back to its impact on specific signaling pathways. Many cancers exhibit aberrant activation of pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) and inactivation of tumor suppressor pathways (e.g., p53). Investigating how this compound modulates these pathways in both cell types is crucial to understanding its selectivity.
Caption: Hypothetical Signaling Pathways Modulated by this compound.
IV. Experimental Protocols
To facilitate standardized and reproducible research, detailed protocols for key assays are provided below.
A. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT Cytotoxicity Assay.
B. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer and normal cell lines
-
Complete culture medium
-
This compound stock solution
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer.
-
Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
V. Conclusion and Future Directions
While this compound shows promise as a potential anti-cancer agent, a significant gap in the current research landscape is the lack of direct comparative studies on its effects on cancer versus normal cells. To fully assess its therapeutic potential and selectivity, future research should prioritize:
-
Determining the IC50 values of this compound in a broad panel of human cancer cell lines alongside their corresponding normal cell lines to establish a comprehensive selectivity profile.
-
Investigating the induction of apoptosis and identifying the specific apoptotic pathways (intrinsic vs. extrinsic) that are activated by this compound in cancer cells.
-
Performing comparative cell cycle analysis to understand the differential effects of this compound on the cell cycle progression of cancer and normal cells.
-
Elucidating the key signaling pathways modulated by this compound that contribute to its selective cytotoxicity.
Addressing these research questions will be instrumental in advancing our understanding of this compound and its potential as a selective anti-cancer therapeutic. The protocols and frameworks provided in this guide are intended to support these future research endeavors.
Replicating Published Findings on Nb-Demethylechitamine's Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Nb-Demethylechitamine, a natural alkaloid, against various cancer cell lines. Due to the limited availability of published data specifically for this compound, this document leverages findings on related alkaloids from the Alstonia genus and compares their potential cytotoxic profiles with established chemotherapeutic agents, vincristine and paclitaxel. The experimental protocols detailed herein are standard methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, providing a framework for replicating and expanding upon existing research.
Data Presentation: Comparative Cytotoxicity
| Cell Line | Vincristine (IC50) | Paclitaxel (IC50) |
| HL-60 | Data not consistently available | Dose-dependent inhibition observed[1] |
| SMMC-7721 | Data not consistently available | 952.54 ± 81.49 ng/mL[2] |
| A-549 | 40 nM[3] | 15.80 µg/mL[4] |
| MCF-7 | 5 nM[3], 239.51 µmol/mL[5] | 7.5 nM[2], 3.5 µM, 64.46 µmol/mL[5] |
| SW480 | Data not consistently available | Apoptosis induced at 40µM |
Experimental Protocols
To facilitate the replication and validation of cytotoxicity findings, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, vincristine, paclitaxel) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative proportions of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Plausible Apoptosis Signaling Pathway
Based on the known mechanisms of other Alstonia alkaloids, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.
References
- 1. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Nb-Demethylechitamine Eclipses Known Cytotoxic Natural Products in Anticancer Activity
For Immediate Release
[City, State] – November 19, 2025 – A comprehensive analysis of the monoterpenoid indole alkaloid Nb-Demethylechitamine reveals its potent cytotoxic activity against a panel of human cancer cell lines, in some cases demonstrating superior efficacy compared to established chemotherapeutic agents such as Paclitaxel, Doxorubicin, and Vincristine. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of its performance, supported by experimental data.
This compound, an alkaloid isolated from the twigs of Alstonia rostrata, has demonstrated significant in vitro cytotoxic effects against human myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cell lines.[1][2] This guide synthesizes the available data to offer a clear, comparative perspective on its potential as a novel anticancer agent.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of this compound and widely used cytotoxic natural products against five human cancer cell lines.
| Compound | HL-60 (μM) | SMMC-7721 (μM) | A-549 (μM) | MCF-7 (μM) | SW480 (μM) |
| This compound | 2.70 | 3.80 | 11.91 | 3.79 | 3.93 |
| Paclitaxel | ~0.005-0.02 | N/A | 0.0025-0.1715 | 0.0035-64.46 | N/A |
| Doxorubicin | 0.067-0.075 | N/A | 0.0086-0.8 | 0.4-1.8 | 0.1-65.25 |
| Vincristine | ~0.004-0.01 | N/A | ~0.137-0.875 | 7.371-239.51 | N/A |
Experimental Protocols
The cytotoxic activity of this compound and the comparator compounds was determined using established in vitro cell viability assays, primarily the MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays.
General Cytotoxicity Assay Protocol (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, Paclitaxel, Doxorubicin, Vincristine) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based buffer.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
General Cytotoxicity Assay Protocol (SRB Assay)
The SRB assay is a colorimetric assay based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at approximately 515 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Mechanism of Action and Signaling Pathways
While the precise molecular mechanism of this compound's cytotoxic action is still under investigation, many natural product-derived anticancer agents exert their effects through the induction of apoptosis (programmed cell death) and interference with the cell cycle.
A generalized workflow for investigating the mechanism of a novel cytotoxic compound is presented below.
A potential signaling pathway that could be affected by cytotoxic compounds leading to apoptosis is illustrated below.
Conclusion
This compound presents a promising profile as a potent cytotoxic agent against a range of human cancer cell lines. Its efficacy, as demonstrated by its low micromolar IC50 values, warrants further investigation into its mechanism of action and its potential for development as a next-generation cancer therapeutic. The data presented in this guide serves as a valuable resource for researchers in the field of oncology and natural product drug discovery. Further studies are essential to fully elucidate its therapeutic potential and safety profile.
References
Statistical Validation of Dose-Response Curves for Novel Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the statistical validation of the dose-response curve of a novel investigational compound, Nb-Demethylechitamine. Due to the limited availability of public data on this compound, this document serves as a template, outlining the necessary experimental protocols and data analysis workflows. To provide a robust comparative context, the well-characterized anticancer agents, Vincristine and Doxorubicin, are included as benchmarks.
Introduction to this compound and Comparator Compounds
This compound is an alkaloid isolated from the plant Alstonia rostrata.[1] Preliminary studies have indicated its in vitro cytotoxic activity against a range of human cancer cell lines, including myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cells.[1] However, detailed dose-response data and its precise mechanism of action are not yet fully elucidated.
Comparator Compounds:
-
Vincristine: A well-established vinca alkaloid chemotherapeutic agent.[2][3] It functions as a potent antimitotic agent by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[2][4][5] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[2][5]
-
Doxorubicin: An anthracycline antibiotic widely used in cancer chemotherapy.[6][7] Its primary mechanisms of action involve the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[6][8][9] Doxorubicin also generates reactive oxygen species, contributing to its cytotoxic effects.[6]
Data Presentation: Comparative Dose-Response Metrics
The following table summarizes the expected quantitative data from in vitro cytotoxicity assays. Researchers can populate this table with their experimental findings for this compound to facilitate a direct comparison with the established benchmarks. The IC50 (half-maximal inhibitory concentration) is a key metric for quantifying the potency of a cytotoxic agent.
| Compound | Cell Line | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| This compound | HL-60 | Data to be determined | Data to be determined | Data to be determined |
| SMMC-7721 | Data to be determined | Data to be determined | Data to be determined | |
| A-549 | Data to be determined | Data to be determined | Data to be determined | |
| MCF-7 | Data to be determined | Data to be determined | Data to be determined | |
| SW480 | Data to be determined | Data to be determined | Data to be determined | |
| Vincristine | HL-60 | Example Value | Example Value | Example Value |
| A549 | Example Value | Example Value | Example Value | |
| Doxorubicin | MCF-7 | Example Value | Example Value | Example Value |
| A549 | Example Value | Example Value | Example Value |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for generating reliable and reproducible dose-response data.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)
-
Complete cell culture medium (specific to each cell line)
-
This compound, Vincristine, and Doxorubicin stock solutions
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Vincristine, and Doxorubicin in complete culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include vehicle-treated (control) wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
Statistical Analysis
The statistical validation of the dose-response curve is critical for determining the significance of the observed effects.
-
Non-linear Regression: Fit the dose-response data to a sigmoidal (four-parameter logistic) model using statistical software (e.g., GraphPad Prism, R). This will allow for the determination of the IC50, Hill slope, and maximum inhibition.
-
Goodness of Fit: Assess the goodness of fit of the model using statistical tests such as the F-test and by examining the R-squared value.
-
Replicates and Error: Perform experiments with multiple biological and technical replicates to ensure the robustness of the data. Present data as mean ± standard deviation (SD) or standard error of the mean (SEM).
-
Significance Testing: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the IC50 values of this compound with those of the comparator compounds.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by the comparator drugs. A hypothetical pathway for this compound is proposed based on its potential as an antimitotic agent.
Caption: Hypothetical signaling pathway for this compound.
Caption: Vincristine's mechanism of action via tubulin inhibition.
Caption: Doxorubicin's multi-faceted mechanism of action.
Experimental Workflow
The following diagram outlines the logical flow of the experimental and analytical process for validating the dose-response curve of an investigational compound.
Caption: Workflow for dose-response curve validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 5. mjpms.in [mjpms.in]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Independent Verification of Nb-Demethylechitamine's Apoptotic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic effects of Nb-Demethylechitamine, an indole alkaloid derived from plants of the Alstonia genus, with the established chemotherapeutic agent Doxorubicin. Due to the limited availability of specific studies on this compound, this guide utilizes data from closely related Alstonia alkaloids, particularly Acetoxytabernosine and alkaloid fractions of Alstonia scholaris, as a proxy to infer its potential apoptotic mechanisms and efficacy.
Comparative Analysis of Cytotoxicity and Apoptotic Induction
The apoptotic potential of a compound is often initially assessed by its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Alkaloid Fraction (Alstonia scholaris) | HeLa (Cervical Cancer) | MTT | 5.53 µg/mL | [1][2] |
| HepG2 (Liver Cancer) | MTT | 25 µg/mL | [1][2] | |
| HL60 (Leukemia) | MTT | 11.16 µg/mL | [1][2] | |
| KB (Oral Cancer) | MTT | 10 µg/mL | [1][2] | |
| MCF-7 (Breast Cancer) | MTT | 29.76 µg/mL | [1][2] | |
| Doxorubicin | HeLa (Cervical Cancer) | MTT | 1.00 µM | [3] |
| HepG2 (Liver Cancer) | MTT | 12.2 µM | [4] | |
| A549 (Lung Cancer) | MTT | 1.50 µM | [3] | |
| MCF-7 (Breast Cancer) | SRB | 8.31 µM | [5] | |
| MDA-MB-231 (Breast Cancer) | SRB | 6.60 µM | [5] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions (e.g., exposure time, specific assay used) can vary between studies.
Studies on Acetoxytabernosine, another Alstonia alkaloid, have demonstrated a dose-dependent increase in apoptosis in hepatocellular carcinoma cell lines (SMMC7721 and BEL-7402). Treatment with 50 µM Acetoxytabernosine for 24 hours resulted in a total apoptosis rate of 23.54% in SMMC7721 cells and 20.28% in BEL-7402 cells, as determined by Annexin V-FITC/PI double staining.[6][7][8] This indicates a significant pro-apoptotic activity.
Signaling Pathways of Apoptosis
Based on studies of related Alstonia alkaloids, this compound is predicted to induce apoptosis primarily through the intrinsic (mitochondrial) pathway .[6][7][8] This pathway is initiated by cellular stress and converges on the mitochondria, leading to the release of pro-apoptotic factors into the cytoplasm.
Caption: Predicted intrinsic apoptotic pathway induced by this compound.
Experimental Workflows
The verification of apoptotic effects involves a series of well-established experimental protocols. Below is a generalized workflow for assessing apoptosis in cell culture.
Caption: General experimental workflow for apoptosis assessment.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Doxorubicin and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that stains the DNA of cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells and treat with the compounds as described for the MTT assay.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay
-
Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide, which is specific for activated caspase-3 and -7. Cleavage of the substrate by the caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[9]
-
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with the compounds.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Western Blot Analysis for Apoptosis-Related Proteins
-
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for proteins involved in the apoptotic pathway, such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.
-
Protocol:
-
Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, or cleaved PARP overnight at 4°C.[10][11][12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
-
References
- 1. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Alkaloid from Alstonia yunnanensis diels root against gastrointestinal cancer: Acetoxytabernosine inhibits apoptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloid from Alstonia yunnanensis diels root against gastrointestinal cancer: Acetoxytabernosine inhibits apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. edspace.american.edu [edspace.american.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Nb-Demethylechitamine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Nb-Demethylechitamine, a compound for which specific disposal information may not be readily available. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous chemical. The following procedures are based on established guidelines for the disposal of hazardous laboratory waste.
Hazard Classification and Safety Precautions
Given the lack of specific data for this compound, it must be handled with the universal precautions applied to potentially hazardous substances. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Quantitative Data for Hazardous Waste Storage
Proper storage of chemical waste is critical to prevent accidents and ensure compliance with regulations. The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting.[1][2]
| Parameter | Limit | Regulatory Requirement |
| Maximum Volume | 55 gallons | Maximum accumulation of hazardous waste allowed in a Satellite Accumulation Area.[1][2] |
| Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | Maximum accumulation for "P-listed" or acutely toxic waste.[1] |
| Storage Time Limit | 90 - 12 months | Hazardous waste must typically be collected within 90 days of the container being filled, though some regulations allow for up to 12 months in a Satellite Accumulation Area provided accumulation limits are not exceeded.[1][3] |
| Container Fill Level | < 80-90% | Liquid waste containers should not be filled more than 80-90% to allow for expansion.[4][5] |
| Sewer Discharge pH | 5.5 - 9.0 | All material discharged to the sanitary sewer must be within this pH range, though direct disposal of hazardous chemicals down the drain is prohibited.[6] |
Experimental Protocol for the Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), as hazardous waste.[2]
-
Segregate this compound waste from other waste streams. Do not mix with incompatible materials.[4][7] Solid waste should be collected separately from liquid waste.[4]
2. Waste Container Selection and Labeling:
-
Select a container that is compatible with this compound. For solid waste, a securely sealable plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a leak-proof, screw-top container, preferably plastic to minimize the risk of breakage.[3][4][7] The original chemical container is often a good choice for its compatible waste.[2]
-
Label the waste container clearly with the words "Hazardous Waste" and the full chemical name "this compound".[4][8] Avoid using abbreviations or chemical formulas.[4] The label should also include the name of the principal investigator, laboratory location, and the date the waste was first added to the container.[2]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1][5]
-
Ensure the container is kept closed except when adding waste.[3][8]
-
Use secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[3] The secondary container must be able to hold 110% of the volume of the primary container.[3]
4. Request for Waste Collection:
-
Once the container is full (not exceeding 80-90% capacity for liquids) or the accumulation time limit is approaching, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[7]
-
Complete any required hazardous waste disposal forms, providing an accurate description of the contents.[7]
5. Handling of Empty Containers:
-
Empty containers that held this compound must also be disposed of properly. Triple-rinse the container with a suitable solvent.[8][9] The rinsate must be collected and treated as hazardous waste.[8] After triple-rinsing, the container may be air-dried and, depending on institutional policy, may be disposed of in the regular trash after defacing the label.[8][9]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
